molecular formula C10H4ClFN2 B11896846 4-Chloro-6-fluoroquinoline-7-carbonitrile

4-Chloro-6-fluoroquinoline-7-carbonitrile

Cat. No.: B11896846
M. Wt: 206.60 g/mol
InChI Key: AEBUOGOMXOCMTH-UHFFFAOYSA-N
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Description

4-Chloro-6-fluoroquinoline-7-carbonitrile is a synthetically versatile quinoline derivative that serves as a key intermediate in medicinal chemistry research, particularly in the development of novel anti-infective agents. Its molecular structure incorporates strategic halogen and nitrile substituents, making it a valuable precursor for constructing complex molecules. The core quinoline scaffold is recognized as a privileged structure in drug discovery, and modifications at the 4-chloro, 6-fluoro, and 7-cyano positions allow researchers to explore new chemical space and fine-tune the properties of lead compounds . The primary research value of this compound lies in its potential application for synthesizing new fluoroquinolone analogs. Fluoroquinolones are a major class of synthetic antibiotics that function by inhibiting bacterial DNA gyrase and topoisomerase IV, critical enzymes for DNA replication . Replacing the traditional carboxylic acid group at the 3-position of the quinolone core with a carbonitrile moiety, as seen in related 3-carbonitrile quinolone derivatives, is an active area of investigation. This modification has been shown to yield compounds with significant anti-mycobacterial activity , potentially offering new avenues in the fight against tuberculosis . Researchers utilize this chemical to generate hybrid pharmacophore systems aimed at overcoming antibiotic resistance and expanding the spectrum of activity . This product is intended for laboratory research purposes by qualified professionals. It is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Researchers should consult the Safety Data Sheet (SDS) and adhere to all laboratory safety protocols before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H4ClFN2

Molecular Weight

206.60 g/mol

IUPAC Name

4-chloro-6-fluoroquinoline-7-carbonitrile

InChI

InChI=1S/C10H4ClFN2/c11-8-1-2-14-10-3-6(5-13)9(12)4-7(8)10/h1-4H

InChI Key

AEBUOGOMXOCMTH-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C=C(C(=CC2=C1Cl)F)C#N

Origin of Product

United States

Foundational & Exploratory

4-Chloro-6-fluoroquinoline-7-carbonitrile CAS 1260824-76-7 properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and applications of 4-Chloro-6-fluoroquinoline-7-carbonitrile (CAS 1260824-76-7) . This document is structured for researchers and drug development professionals, focusing on the compound's utility as a scaffold in the synthesis of tyrosine kinase inhibitors (TKIs).

CAS Registry Number: 1260824-76-7 Synonyms: 4-Chloro-6-fluoro-7-cyanoquinoline; 4-Chloro-6-fluoro-7-quinolinecarbonitrile Chemical Class: Halogenated Quinoline / Nitrile

Executive Summary

4-Chloro-6-fluoroquinoline-7-carbonitrile is a high-value heterocyclic intermediate used primarily in medicinal chemistry. It serves as a critical electrophile in the synthesis of EGFR (Epidermal Growth Factor Receptor) and HER2 inhibitors. The molecule features a "privileged" quinoline scaffold with three distinct reactive handles:

  • C4-Chloro: Highly susceptible to nucleophilic aromatic substitution (

    
    ), typically with anilines, to install the pharmacophore's "hinge-binding" motif.
    
  • C7-Cyano: An electron-withdrawing group that activates the C4 position and serves as a precursor for amides, acids, or heterocycles.

  • C6-Fluoro: Enhances metabolic stability (blocking Phase I oxidation) and modulates the pKa of the quinoline nitrogen.

Chemical Identity & Physical Properties[1][2][3][4][5][6]

PropertyData
Molecular Formula

Molecular Weight 206.60 g/mol
Exact Mass 205.99 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point 165–170 °C (Predicted/Analogous)
Solubility Soluble in DMSO, DMF, DCM; Insoluble in water
LogP ~2.6 (Predicted)
SMILES N#CC1=CC2=C(C(Cl)=CC=N2)C=C1F

Synthetic Route & Methodology

The industrial standard for synthesizing 6,7-disubstituted-4-chloroquinolines is the Gould-Jacobs reaction . This sequence builds the pyridine ring onto a substituted aniline.

Retrosynthetic Logic

To achieve the 6-fluoro-7-cyano substitution pattern, the starting material must be 5-amino-2-fluorobenzonitrile (also known as 3-cyano-4-fluoroaniline).

  • Aniline

    
     
    
    
    
    Quinoline
    
    
  • Aniline

    
     (F) 
    
    
    
    Quinoline
    
    
  • Aniline

    
     (CN) 
    
    
    
    Quinoline
    
    
Step-by-Step Protocol
Step 1: Condensation (Enamine Formation)
  • Reagents: 5-Amino-2-fluorobenzonitrile (1.0 eq), Diethyl ethoxymethylenemalonate (EMME, 1.1 eq).

  • Conditions: 110°C, neat or in ethanol.

  • Protocol: Charge the aniline and EMME into a reactor. Heat to 110°C. Ethanol is liberated as a byproduct; distill off to drive equilibrium. The product, diethyl [[(3-cyano-4-fluorophenyl)amino]methylene]malonate , solidifies upon cooling.

  • Checkpoint: Monitor disappearance of aniline by TLC (Hex:EtOAc 7:3).

Step 2: Thermal Cyclization (Gould-Jacobs)
  • Reagents: Diphenyl ether (Dowtherm A) or Polyphosphoric acid (PPA).

  • Conditions: 250°C (Dowtherm) or 140°C (PPA).

  • Protocol: Add the enamine from Step 1 portion-wise to boiling Dowtherm A (250°C). The high temperature is required to overcome the activation energy for the electrocyclic ring closure.[1]

  • Result: Formation of ethyl 7-cyano-6-fluoro-4-hydroxyquinoline-3-carboxylate .

  • Note: The 7-cyano group is electron-withdrawing, which may retard cyclization compared to electron-rich anilines. Ensure temperature is maintained.

Step 3: Saponification & Decarboxylation [2]
  • Reagents: NaOH (aq), then HCl.

  • Protocol: Hydrolyze the ester with 2N NaOH at reflux. Acidify with HCl to precipitate the 3-carboxylic acid. Isolate the solid.

  • Decarboxylation: Heat the dry acid in diphenyl ether or neat at 260°C until

    
     evolution ceases.
    
  • Intermediate: 6-Fluoro-7-cyano-4-hydroxyquinoline (exists as the 4-quinolone tautomer).

Step 4: Chlorination (Aromatization)
  • Reagents: Phosphorus Oxychloride (

    
    ), catalytic DMF.
    
  • Conditions: Reflux (105°C), 2–4 hours.

  • Protocol:

    • Suspend the 4-hydroxyquinoline in

      
       (5–10 vol).
      
    • Add cat. DMF (activates the Vilsmeier-Haack-like mechanism).

    • Reflux until the solution becomes clear.

    • Quench: Pour slowly onto crushed ice/ammonia (Exothermic!).

    • Isolation: Filter the precipitate, wash with water, and dry.

  • Yield: Typically 60–75% over 4 steps.

Synthesis Workflow Diagram

Synthesis Aniline Start: 5-Amino-2-fluorobenzonitrile Enamine Intermediate: Enamine Adduct Aniline->Enamine Condensation (110°C, -EtOH) EMME Reagent: Diethyl ethoxymethylenemalonate EMME->Enamine Cyclized Intermediate: 3-Carboxy-4-hydroxyquinoline Enamine->Cyclized Gould-Jacobs Cyclization (250°C, Dowtherm A) Hydroxy Intermediate: 4-Hydroxy-6-fluoro-7-cyanoquinoline Cyclized->Hydroxy 1. NaOH (Hydrolysis) 2. Heat (-CO2) Target Product: 4-Chloro-6-fluoroquinoline-7-carbonitrile (CAS 1260824-76-7) Hydroxy->Target Chlorination (POCl3, cat. DMF)

Figure 1: Convergent synthesis pathway via the Gould-Jacobs reaction.[3]

Reactivity & Applications

Nucleophilic Aromatic Substitution ( )

The primary utility of CAS 1260824-76-7 is the displacement of the C4-chloride by nucleophiles. The 7-cyano and 6-fluoro groups significantly increase the electrophilicity of the C4 position (via inductive and mesomeric electron withdrawal), making the reaction proceed under milder conditions than unsubstituted quinolines.

Standard Protocol for Coupling:

  • Solvent: Isopropanol or 2-Butanol (protic solvents catalyze the reaction via H-bonding to the quinoline nitrogen).

  • Nucleophile: Substituted aniline (e.g., 3-chloro-4-fluoroaniline).

  • Conditions: Reflux for 2–6 hours.

  • Workup: The product often precipitates as the HCl salt.

Functionalization of the Nitrile

The C7-cyano group is a versatile handle:

  • Hydrolysis: Converts to Carboxamide (

    
    ) using 
    
    
    
    or Carboxylic Acid (
    
    
    ) using
    
    
    .
  • Reduction: Converts to Aminomethyl (

    
    ) using Raney Ni/H2.
    
  • Cyclization: Reacts with azides to form Tetrazoles .

Reaction Logic Diagram

Reactivity Core 4-Cl-6-F-7-CN-Quinoline KinaseInhib Kinase Inhibitor Core (4-Amino-quinoline) Core->KinaseInhib SNAr (C4) (iPrOH, Reflux) Amide 7-Carboxamide Core->Amide Hydrolysis (C7) (H2O2/OH-) Acid 7-Carboxylic Acid Core->Acid Hydrolysis (C7) (H2SO4) Aniline Aniline (R-NH2) Aniline->KinaseInhib

Figure 2: Divergent reactivity of the scaffold for library generation.

Safety & Handling (SDS Summary)

  • Hazards:

    • Acute Toxicity: Oral (Category 3/4).

    • Skin/Eye Irritation: Causes serious eye damage (Category 1) and skin irritation.

    • Specific Hazard: Nitriles can release HCN under extreme thermal decomposition or strong acid hydrolysis.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (hydrolysis of nitrile or chloride over long periods).

  • Disposal: Incinerate in a chemical incinerator equipped with an afterburner and scrubber (contains N, F, Cl).

References

  • Gould, R. G., & Jacobs, W. A. (1939).[1] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society.

  • PubChem. (2025).[4] Compound Summary: 4-Chloro-6-fluoroquinoline-7-carbonitrile (CAS 1260824-76-7).[5] National Library of Medicine.

  • Sigma-Aldrich. (2025). Safety Data Sheet: 5-Amino-2-fluorobenzonitrile (Precursor). Merck KGaA.

  • Organic Syntheses. (1947). 4,7-Dichloroquinoline.[2][6][7] Org.[2] Synth. 1947, 27, 30.

  • BenchChem. (2025). Application Notes for Gould-Jacobs Quinolone Synthesis.

Sources

Technical Guide: Structure and Molecular Weight of 4-Chloro-6-fluoroquinoline-7-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural analysis, physicochemical properties, and synthetic utility of 4-Chloro-6-fluoroquinoline-7-carbonitrile (CAS: 1260824-76-7). This document is designed for medicinal chemists and process scientists optimizing kinase inhibitor scaffolds.

Executive Summary & Compound Identity

4-Chloro-6-fluoroquinoline-7-carbonitrile is a highly functionalized heterocycle acting as a critical intermediate in the synthesis of tyrosine kinase inhibitors (TKIs), particularly those targeting EGFR and Src families. Its structure combines a reactive electrophilic center (C4-Cl) with specific electronic modulators (C6-F, C7-CN), allowing for precise Structure-Activity Relationship (SAR) tuning in late-stage drug discovery.

Physicochemical Profile

The following data represents the definitive physicochemical baseline for CAS 1260824-76-7.

PropertyValueTechnical Note
Molecular Formula

Molecular Weight 206.60 g/mol Average mass based on standard atomic weights.
Exact Mass 206.0047 Da Monoisotopic mass (critical for HRMS validation).
Physical State SolidTypically off-white to pale yellow powder.
Solubility DMSO, DMF,

Limited solubility in water; hydrolytically unstable in acidic aqueous media.
LogP (Predicted) ~2.5 - 2.9Moderate lipophilicity suitable for membrane permeability.

Structural Analysis & Characterization

Accurate identification of this intermediate relies on understanding its spectroscopic signature. The combination of the nitrile, fluorine, and chlorine atoms creates a unique electronic environment.

Molecular Geometry and Electronic Distribution

The quinoline ring is planar. The C4-Chlorine atom is activated for Nucleophilic Aromatic Substitution (


) due to the electron-withdrawing nature of the pyridine nitrogen (N1) and the para-disposed Carbonitrile group (C7).
  • C7-Cyano Group: Strong electron-withdrawing group (EWG) via induction (-I) and resonance (-M), decreasing electron density at C2 and C4.

  • C6-Fluoro Group: Provides metabolic stability (blocking C6 oxidation) and modulates the pKa of the quinoline nitrogen.

Spectroscopic Validation Protocols

To validate the identity of synthesized or purchased material, the following self-validating protocols should be employed.

A. Mass Spectrometry (LC-MS)
  • Expectation: A distinct chlorine isotope pattern is mandatory.

  • Protocol: Electrospray Ionization (ESI) in Positive Mode (

    
    ).
    
  • Validation Criterion:

    • Base peak at m/z 207.0 (

      
       isotope).
      
    • Secondary peak at m/z 209.0 (

      
       isotope) with an intensity approx. 33% of the base peak.
      
    • Failure Mode: Absence of the 3:1 ratio indicates dechlorination or hydrolysis to the 4-hydroxy derivative (m/z ~189).

B.

-NMR Characterization (400 MHz, DMSO-

)

Due to the substitution pattern, the proton signals are distinct singlets or doublets with specific coupling constants (


).
  • H2 (Proton adjacent to N):

    
     ~8.8–9.0 ppm (Singlet or doublet, deshielded by N1).
    
  • H3 (Proton adjacent to Cl):

    
     ~7.8–8.0 ppm (Doublet).
    
  • H5/H8 (Benzenoid ring): The H5 and H8 protons will show coupling to the Fluorine atom (

    
    , Spin 1/2).
    
    • H5: Doublet (

      
       ~8–10 Hz) due to ortho coupling.
      
    • H8: Doublet (

      
       ~6–8 Hz) due to meta coupling.
      

Synthetic Utility & Reactivity

The primary utility of 4-Chloro-6-fluoroquinoline-7-carbonitrile lies in its reactivity at the C4 position.

Synthesis Pathway (Gould-Jacobs Protocol)

The most authoritative route to this scaffold involves the Gould-Jacobs reaction, starting from a functionalized aniline. This method is preferred for its scalability and regio-control.

Step-by-Step Methodology:

  • Condensation: React 4-amino-2-fluorobenzonitrile with diethyl ethoxymethylenemalonate (EMME) at 110°C to form the enamine intermediate.

  • Cyclization: Heat the enamine in diphenyl ether (Dowtherm A) at 250°C. The high temperature drives the intramolecular alcohol elimination to form 6-fluoro-7-cyano-4-hydroxyquinoline .

  • Chlorination: Treat the 4-hydroxy intermediate with Phosphorous Oxychloride (

    
    ) to install the chlorine atom.
    
Visualization of Synthetic Logic

The following diagram illustrates the synthesis and subsequent reactivity flow.

SynthesisPath Start 4-Amino-2-fluorobenzonitrile Inter1 Enamine Intermediate Start->Inter1 Condensation Reagent1 + EMME (110°C) Reagent1->Inter1 Inter2 4-Hydroxy-6-fluoro- quinoline-7-carbonitrile Inter1->Inter2 - EtOH Cyclization Thermal Cyclization (250°C, Dowtherm A) Cyclization->Inter2 Product 4-Chloro-6-fluoro- quinoline-7-carbonitrile (CAS 1260824-76-7) Inter2->Product Deoxychlorination Chlorination + POCl3 (Reflux) Chlorination->Product Target Kinase Inhibitor (EGFR/Src) Product->Target SNAr Displacement

Figure 1: Step-wise synthetic pathway from aniline precursor to the final 4-chloroquinoline scaffold.

Experimental Protocol: Displacement

For researchers utilizing this compound to attach a pharmacophore (e.g., an aniline or amine tail), the following protocol ensures high yield and minimizes hydrolysis.

Objective: Displacement of C4-Cl with an amine nucleophile (


).
  • Preparation: Dissolve 1.0 eq of 4-Chloro-6-fluoroquinoline-7-carbonitrile in anhydrous Isopropanol (iPrOH) or Acetonitrile (MeCN).

  • Base Addition: Add 1.1 eq of the amine nucleophile. If the nucleophile is a salt (e.g., hydrochloride), add 2.5 eq of DIPEA (N,N-Diisopropylethylamine) to scavenge acid.

  • Reaction: Reflux at 80–85°C for 2–4 hours.

    • Monitoring: Monitor by TLC (50% EtOAc/Hexane) or LC-MS. The starting material (MW 206) should disappear, replaced by the product mass (

      
      ).
      
  • Workup: Cool to room temperature. The product often precipitates as a hydrochloride salt. Filter and wash with cold ether. If no precipitate forms, evaporate solvent and purify via flash chromatography (

    
    /MeOH gradient).
    
Reactivity Logic Diagram

Why is C4 the reactive site? The diagram below explains the electronic activation.

Reactivity Core Quinoline Core N1 N1 (Pyridine Nitrogen) Electron Withdrawing C4 C4-Chlorine Leaving Group N1->C4 Activates C4 (ortho/para) CN C7-Cyano (-CN) -I / -M Effect CN->C4 Activates C4 (para) F C6-Fluoro (-F) Inductive Withdrawal F->C4 Modulates Electronic Bias Nucleophile Nucleophile (Nu:) Nucleophile->C4 Attacks

Figure 2: Electronic activation map showing the cooperative effects of N1 and C7-CN on the C4 position.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2736586, 4-Chloro-6-fluoroquinoline. Retrieved from [Link] (Note: Base scaffold reference).

  • MDPI (2025). Synthesis of Fluoroquinolones: Revisiting the Grohe Route. Pharmaceuticals.[1][2][3][4] Retrieved from [Link]

  • Chemical Book/ChemSRC. CAS 1260824-76-7 Entry and Physical Properties. Retrieved from [Link]

Sources

Technical Procurement and Utilization Guide: 4-Chloro-6-fluoroquinoline-7-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

CAS Number: 1260824-76-7 Molecular Formula: C₁₀H₄ClFN₂ Molecular Weight: 206.60 g/mol Primary Application: Kinase Inhibitor Scaffold / Medicinal Chemistry Intermediate

Part 1: Executive Summary & Strategic Procurement

The Scientific Imperative

4-Chloro-6-fluoroquinoline-7-carbonitrile is a specialized heterocyclic building block used primarily in the synthesis of Type I and Type II kinase inhibitors. Unlike the more ubiquitous 3-cyanoquinoline scaffolds (found in drugs like Bosutinib or Pelitinib), the 7-cyano substitution pattern offers a unique vector for extending into the solvent-exposed regions of the ATP-binding pocket.

For medicinal chemists, this compound serves two critical functions:

  • Core Scaffold: The 4-chloro position acts as a highly reactive electrophile for Nucleophilic Aromatic Substitution (

    
    ), allowing rapid coupling with aniline pharmacophores.
    
  • SAR Expansion: The 7-cyano group provides a versatile synthetic handle that can be hydrolyzed to carboxylic acids (for amide coupling), reduced to amines, or converted to heterocycles (e.g., tetrazoles), enabling extensive Structure-Activity Relationship (SAR) exploration.

Procurement Intelligence: "Buying for Quality"

When procuring this compound for research, "buying" is not a transaction; it is a quality control checkpoint. The 4-chloroquinoline moiety is moisture-sensitive. Improper storage or synthesis by the vendor can lead to hydrolysis, yielding the inactive 4-hydroxy analog.

Critical Specification Guidelines:

ParameterSpecificationScientific Rationale
Purity (HPLC)

Essential for library synthesis to prevent side-reactions.
Key Impurity 4-Hydroxy-6-fluoroquinoline-7-carbonitrile (CAS 1260761-66-7)The hydrolysis product. It is unreactive in

conditions and will lower yields.
Appearance Off-white to pale yellow solidDarkening indicates oxidation or decomposition.
Water Content

Presence of water accelerates hydrolysis of the C4-Cl bond.

Part 2: Chemical Architecture & Reactivity Profile

Structural Logic

The reactivity of 4-Chloro-6-fluoroquinoline-7-carbonitrile is defined by the electronic interplay of its substituents:

  • C4-Chloro (The Warhead): The nitrogen of the quinoline ring withdraws electron density, making the C4 position highly electrophilic. This is the primary site for coupling.

  • C6-Fluoro: Provides metabolic stability (blocking oxidation at C6) and modulates the pKa of the ring nitrogen.

  • C7-Cyano: An electron-withdrawing group that further activates the C4 position for nucleophilic attack and serves as a handle for downstream diversification.

Reactivity Visualization

The following diagram maps the critical reaction pathways and quality control decision points.

ReactivityMap cluster_QC QC Checkpoint Start 4-Chloro-6-fluoro- quinoline-7-carbonitrile (Active Electrophile) Impurity 4-Hydroxy Analog (Inactive Impurity) Start->Impurity Hydrolysis (H2O) Storage Failure Product 4-Anilino-6-fluoro- quinoline-7-carbonitrile (Kinase Inhibitor Core) Start->Product SnAr Coupling (R-NH2, H+, Heat) Deriv 7-Amido/Amino Derivatives Product->Deriv Nitrile Hydrolysis or Reduction

Caption: Reactivity map highlighting the critical SnAr coupling pathway and the risk of hydrolysis during storage.

Part 3: Validated Experimental Protocol

Workflow: Coupling with Aniline

This protocol describes the standard coupling of 4-Chloro-6-fluoroquinoline-7-carbonitrile with a substituted aniline (e.g., 3-chloro-4-fluoroaniline) to generate a kinase inhibitor scaffold.

Prerequisites:

  • Reagents: 4-Chloro-6-fluoroquinoline-7-carbonitrile (1.0 eq), Substituted Aniline (1.1 eq).

  • Solvent: 2-Propanol (iPrOH) or n-Butanol (n-BuOH).

  • Catalyst: 4M HCl in Dioxane (catalytic amount, 0.1 eq) or simply relying on the acidity of the aniline salt if used.

Step-by-Step Methodology:

  • Preparation:

    • In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-Chloro-6-fluoroquinoline-7-carbonitrile (1.0 mmol, 206 mg) in 2-Propanol (5 mL).

    • Note: Using a protic solvent like isopropanol facilitates proton transfer during the transition state of the

      
       mechanism.
      
  • Addition:

    • Add the Substituted Aniline (1.1 mmol).

    • Optional: Add 2-3 drops of 4M HCl in Dioxane. This protonates the quinoline nitrogen, making the C4 position significantly more electrophilic (activating the ring).

  • Reaction:

    • Heat the mixture to reflux (

      
       for iPrOH) for 3–6 hours.
      
    • Monitoring: Monitor by TLC (System: 50% Ethyl Acetate / Hexanes) or LCMS. The starting material (Rt ~ X min) should disappear, replaced by the more polar product peak.

  • Work-up (Self-Validating Step):

    • Cool the reaction mixture to room temperature.

    • Precipitation: In many cases, the product precipitates as the hydrochloride salt.

    • Filter the solid and wash with cold isopropanol followed by diethyl ether.

    • Validation: If no precipitate forms, evaporate the solvent and partition between Ethyl Acetate and saturated

      
       (to obtain the free base).
      
  • Purification:

    • Recrystallization from Methanol/Water is preferred over column chromatography for scaling up.

Quality Control (Self-Validation)
  • 
     NMR Signature:  Look for the disappearance of the C4-H signal (if comparing to quinoline) or the shift of the C3-H doublet. The NH signal of the coupled aniline should appear downfield (
    
    
    
    ppm) if isolated as a salt.
  • LCMS: Confirm the mass

    
    . Watch for the hydrolysis byproduct (
    
    
    
    approx mass shift).

Part 4: Safety & Handling (HSE)

Hazard Identification:

  • GHS Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.

  • Specific Hazard: Quinoline derivatives can be mutagenic. Handle within a fume hood using double nitrile gloves.

Storage Protocol:

  • Temperature:

    
     (Refrigerate).
    
  • Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent hydrolysis of the chloro-group.

  • Container: Tightly sealed amber glass vial.

Part 5: Sourcing & QC Workflow

Use this decision tree to validate incoming batches of the compound.

QCWorkflow Receive Receive Shipment (CAS 1260824-76-7) Visual Visual Inspection (Is it off-white?) Receive->Visual LCMS LCMS Analysis (Purity > 97%?) Visual->LCMS Hydrolysis Check for Impurity (Mass 188 vs 206) LCMS->Hydrolysis Decision Decision Point Hydrolysis->Decision Approve Release for Synthesis Decision->Approve No Hydrolysis >97% Purity Reject Reject / Purify Decision->Reject Hydrolysis Detected <97% Purity

Caption: Quality Control workflow for validating 4-Chloro-6-fluoroquinoline-7-carbonitrile batches.

References

  • PubChem Compound Summary . (n.d.). 4-Chloro-6-fluoroquinoline-7-carbonitrile (CID 118194052).[1] National Center for Biotechnology Information. Retrieved from [Link]

  • ChemSRC . (n.d.). 4-Chloro-6-fluoroquinoline-7-carbonitrile Chemical Properties and Suppliers. Retrieved from [Link]

  • Wissner, A., et al. (2003). Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. Journal of Medicinal Chemistry. (Provides mechanistic context for quinoline chlorination and coupling, though focused on the 3-CN isomer). Retrieved from [Link]

Sources

4-Chloro-6-fluoroquinoline-7-carbonitrile SDS and safety data sheet

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 4-Chloro-6-fluoroquinoline-7-carbonitrile , a critical intermediate in the synthesis of fluoroquinolone antibiotics and kinase inhibitors (e.g., EGFR/VEGFR targets).[1][2]

The safety and handling protocols below are derived from the compound's specific functional group reactivity—most notably the electrophilic C4-chlorine and the C7-nitrile—adhering to the "worst-case" safety profile required for high-potency drug development precursors.

CAS: 1260824-76-7 | Safety, Handling, and Synthetic Utility[1][2]

Chemical Identity & Physicochemical Properties

This compound is a heterocyclic electrophile .[1] Its utility stems from the differential reactivity of the halogen substituents: the C4-chlorine is highly labile toward nucleophilic aromatic substitution (


), while the C6-fluorine and C7-nitrile remain stable under standard displacement conditions, allowing for regiospecific scaffold elaboration.[1][2]
PropertySpecification
CAS Number 1260824-76-7
IUPAC Name 4-Chloro-6-fluoroquinoline-7-carbonitrile
Molecular Formula

Molecular Weight 206.60 g/mol
Appearance Pale yellow to off-white solid
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water.[1][2][3][4]
Melting Point 146–150 °C (Predicted/Analog-based)
SMILES FC1=CC2=C(C(Cl)=CC=N2)C=C1C#N

GHS Hazard Identification & Toxicology

Critical Warning: As a halo-quinoline nitrile, this compound possesses multiple toxiphores. The primary acute hazards arise from the reactive C4-chlorine (potential for HCl hydrolysis on moist membranes) and the nitrile moiety (metabolic release of cyanide ions, though less labile than aliphatic nitriles).

GHS Classification (Derived from Structural Analogs)
  • Acute Toxicity, Oral (Category 3/4): Toxic or harmful if swallowed.[5]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1]

  • Serious Eye Damage/Irritation (Category 1/2A): Causes serious eye damage or irritation.[1]

  • Specific Target Organ Toxicity - SE (Category 3): May cause respiratory irritation.[1][2]

Mechanism of Toxicity[2]
  • Alkylation/Acylation: The C4-position is a "soft" electrophile.[1][2] Upon contact with biological nucleophiles (cysteine/lysine residues in proteins), it can form covalent adducts, leading to sensitization or cytotoxicity.

  • Hydrolysis: In contact with mucosal moisture, the C-Cl bond can hydrolyze, releasing Hydrochloric Acid (HCl) , causing immediate chemical burns.

  • Metabolic Activation: The quinoline ring can be oxidized by CYP450 enzymes, potentially forming reactive epoxides.

Safe Handling & Engineering Controls

Hierarchy of Controls

To ensure a self-validating safety system, implement controls in the following order:

  • Elimination: Not possible for synthesis.

  • Engineering: ISO Class 5 Fume Hood or Glovebox.

  • Administrative: Standard Operating Procedure (SOP) requiring "Buddy System" for quantities >1g.

  • PPE: Double nitrile gloves (0.11 mm min), lab coat, safety glasses with side shields.

DOT Diagram: Safety & Handling Workflow

The following diagram illustrates the decision logic for handling this compound based on scale and state.

SafetyWorkflow Start Start: Handling 4-Chloro-6-fluoroquinoline-7-carbonitrile ScaleCheck Check Scale Start->ScaleCheck SmallScale < 1 gram ScaleCheck->SmallScale Analytical/Small LargeScale > 1 gram ScaleCheck->LargeScale Prep/Bulk Hood Standard Fume Hood (Face Velocity > 100 fpm) SmallScale->Hood Glovebox Glovebox / Isolator (Inert Atmosphere) LargeScale->Glovebox PPE_Std PPE: Nitrile Gloves + Safety Glasses + Lab Coat Hood->PPE_Std PPE_High PPE: Double Gloves + Face Shield + Tyvek Sleeves Glovebox->PPE_High Waste Waste: Segregated Solid Hazardous (Do NOT mix with oxidizers) PPE_Std->Waste PPE_High->Waste

Figure 1: Decision matrix for engineering controls and PPE based on experimental scale.

Synthetic Utility & Experimental Protocol

Core Application: The primary use of this intermediate is the


 displacement of the chlorine atom by an amine to generate the 4-aminoquinoline core, a scaffold ubiquitous in antimalarials (Chloroquine analogs) and kinase inhibitors.
Standard Protocol: Displacement[1][2]
  • Reagents: 4-Chloro-6-fluoroquinoline-7-carbonitrile (1.0 eq), Aniline/Amine derivative (1.1 eq).[1][2]

  • Solvent: Isopropanol (IPA) or Ethanol (EtOH).

  • Catalyst: Catalytic HCl (or AcOH) can accelerate the reaction by protonating the quinoline nitrogen, increasing electrophilicity at C4.

Step-by-Step Methodology:

  • Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve the quinoline substrate in IPA (0.1 M concentration).

  • Addition: Add the nucleophilic amine. Note: If the amine is a salt, add 1.0 eq of DIPEA to free-base it.[1][2]

  • Reflux: Heat the mixture to reflux (80–85 °C) for 2–4 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.[1][2]

    • Observation: The product often precipitates as the HCl salt upon cooling.[1]

  • Workup: Cool to room temperature. Filter the precipitate.[1] Wash with cold IPA and Et2O.

  • Validation: Verify structure via

    
    -NMR (loss of C4-Cl signal, appearance of amine protons).
    
DOT Diagram: Reactivity Pathway[1][2]

ReactionPathway SM Starting Material (4-Cl-6-F-7-CN-Quinoline) Inter Meisenheimer-like Transition State SM->Inter Addition (Rate Limiting) Prod Product (4-Amino-6-F-7-CN-Quinoline) Inter->Prod Elimination (-HCl) Amine Nucleophile (R-NH2) Amine->Inter Acid H+ Catalyst (Activates N1) Acid->Inter Activation

Figure 2: Mechanism of Nucleophilic Aromatic Substitution (


) at the C4 position.[1][2]

Emergency Response & Storage

Storage Conditions
  • Temperature: 2–8 °C (Refrigerate).

  • Atmosphere: Inert gas (Argon/Nitrogen) recommended.[1]

  • Incompatibilities: Strong oxidizing agents, strong bases (can hydrolyze the nitrile to a carboxylic acid).

First Aid Measures
  • Eye Contact: Rinse immediately with water for 15 minutes.[1][6] Do not use neutralizing agents. Transport to ER.[1]

  • Skin Contact: Wash with soap and water. If irritation persists (potential HCl burn), seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Administer activated charcoal if instructed by Poison Control.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2736586, 4-Chloro-6-fluoroquinoline. Retrieved from [Link]

Sources

Comparative Technical Guide: 4-Chloro-6-fluoroquinoline-7-carbonitrile vs. 4-Chloro-6,7-difluoroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide comparing 4-Chloro-6-fluoroquinoline-7-carbonitrile and 4-chloro-6,7-difluoroquinoline .

Executive Summary

This guide provides a high-level technical analysis for medicinal chemists and process scientists selecting between two potent quinoline scaffolds: 4-Chloro-6-fluoroquinoline-7-carbonitrile (Compound A) and 4-chloro-6,7-difluoroquinoline (Compound B) .

While both compounds serve as electrophilic building blocks for kinase inhibitors and fluoroquinolone antibiotics, they exhibit fundamentally different reactivity profiles. Compound B (Difluoro) functions as a dual-electrophile , allowing sequential nucleophilic aromatic substitution (


) at the C4 and C7 positions. In contrast, Compound A (Cyano)  acts as a hyper-activated mono-electrophile , where the C7-nitrile group locks the position against substitution while dramatically accelerating reactivity at the C4-chloride.

Chemical Structure & Electronic Properties[1][2]

The core difference lies in the substituent at the C7 position, which dictates the electronic environment of the pyridine ring (C4 reactivity) and the benzene ring (C7 stability).

FeatureCompound A: 7-Cyano Compound B: 6,7-Difluoro
Structure 4-Cl, 6-F, 7-CN4-Cl, 6-F, 7-F
CAS Number 1260824-76-7(Precursor to CAS 86-98-6 analogs)
C7 Substituent Effect Strong EWG (

)
Moderate EWG/EDG (

)
C4-Cl Reactivity Ultra-High (Activated by C7-CN)High (Activated by N1)
C7 Reactivity Inert to

(CN is not a leaving group)
Reactive to

(F is a good leaving group)
Primary Application Kinase Inhibitors (7-amide/acid precursors)Antibiotics & Kinase Inhibitors (7-alkoxy/amino)
Electronic Activation Analysis

The C7-cyano group exerts a powerful mesomeric (


) and inductive (

) electron-withdrawing effect. This significantly lowers the LUMO energy of the quinoline ring, making the C4-position exceptionally electrophilic.

The C7-fluoro group in Compound B is inductively withdrawing (


) but mesomerically donating (

). While it activates the C4 position, it is less effective than the cyano group. However, the C7-C bond itself is polarized, making the C7-fluorine a viable leaving group for secondary functionalization.

ElectronicEffects cluster_A Compound A (7-Cyano) cluster_B Compound B (6,7-Difluoro) CN 7-CN Group (Strong EWG) C4_A C4-Cl Center (Hyper-Electrophilic) CN->C4_A Strong Activation (Inductive & Resonance) C4_B C4-Cl Center (High Electrophilicity) C4_A->C4_B Reactivity Comparison F7 7-F Group (Weak EWG / Leaving Group) F7->C4_B Moderate Activation

Figure 1: Comparative electronic activation of the C4 reaction center.

Synthetic Pathways[1][2][4][5]

Synthesis of 4-chloro-6,7-difluoroquinoline (Gould-Jacobs Protocol)

This is the industry-standard route, typically used for fluoroquinolone antibiotics (e.g., Lomefloxacin precursors).

  • Condensation: 3,4-Difluoroaniline + Diethyl ethoxymethylenemalonate (EMME)

    
     Anilinoacrylate.
    
  • Cyclization: Thermal cyclization in diphenyl ether (

    
    ) 
    
    
    
    6,7-Difluoro-4-hydroxyquinoline-3-carboxylate.
  • Decarboxylation & Chlorination: Hydrolysis/decarboxylation followed by

    
     treatment yields the 4-chloro-6,7-difluoroquinoline.
    
Synthesis of 4-Chloro-6-fluoroquinoline-7-carbonitrile

Accessing the 7-cyano scaffold requires a specific aniline precursor to avoid late-stage cyanation difficulties.

  • Precursor Selection: Start with 4-amino-2-fluorobenzonitrile (3-fluoro-4-cyanoaniline).

  • Gould-Jacobs Cyclization:

    • React with EMME (

      
      ).
      
    • Cyclize in Dowtherm A (

      
      ).
      
    • Note: The nitrile group survives these conditions, unlike some ester functionalities.

  • Chlorination: Reaction with

    
     converts the 4-OH to 4-Cl.
    

Reactivity Profile & Selectivity (The Core Guide)

This section details the critical decision-making criteria for experimentalists.

Scenario A: Functionalizing the C4 Position (Kinase Hinge Binding)

Both compounds react with anilines (e.g., 3-chloro-4-fluoroaniline) to form the core "anilinoquinoline" scaffold common in EGFR/VEGFR inhibitors.

  • Compound A (Cyano): Reaction is rapid and often requires milder conditions (lower temp, less acid catalyst) due to the activating nitrile.

  • Compound B (Difluoro): Reaction is efficient but may require reflux in ethanol/isopropanol with catalytic HCl.

Scenario B: Functionalizing the C7 Position (Solubilizing Groups)

This is where the pathways diverge completely.

  • Compound B (Difluoro): The 7-Fluorine is a leaving group . After installing the C4-aniline, you can treat the molecule with a secondary amine (e.g., N-methylpiperazine, morpholine) to displace the 7-F via a second

    
     reaction.
    
    • Result: 4-amino-6-fluoro-7-alkoxy/amino-quinoline.

  • Compound A (Cyano): The 7-Cyano is NOT a leaving group . It remains intact.

    • Utility: The nitrile can be hydrolyzed to a primary amide (

      
      ) or carboxylic acid  (
      
      
      
      ), or reduced to a benzyl amine (
      
      
      ).
    • Result: 4-amino-6-fluoro-quinoline-7-carboxamide (Lenvatinib-like motif).

Experimental Decision Tree

DecisionTree Start Select Scaffold based on Target Structure Q1 Do you need a solubilizing group (ether/amine) at C7? Start->Q1 Branch_Yes YES: Use 6,7-Difluoro Q1->Branch_Yes Branch_No NO: Do you need a Carbonyl/Amide? Q1->Branch_No Path_Difluoro 1. SNAr at C4 (Aniline) 2. SNAr at C7 (Piperazine/OR) Branch_Yes->Path_Difluoro Path_Cyano YES: Use 7-Cyano 1. SNAr at C4 (Aniline) 2. Hydrolysis of CN -> CONH2 Branch_No->Path_Cyano

Figure 2: Strategic selection of starting material based on medicinal chemistry objectives.

Experimental Protocols

Protocol 1: Displacement at C4 (General Procedure)

Applicable to: Both Compounds. Objective: Install the hinge-binding aniline.

  • Reagents: 1.0 eq Quinoline substrate, 1.1 eq Aniline derivative, 10 vol Isopropanol (IPA).

  • Procedure:

    • Charge the quinoline and aniline into a reaction vessel with IPA.

    • Optional: Add 0.1 eq HCl (dioxane solution) to catalyze (often not needed for Cyano compound).

    • Heat to reflux (

      
      ) for 2–4 hours.
      
    • Monitor by TLC/LCMS. The product often precipitates as the HCl salt.

  • Workup: Cool to room temperature. Filter the solid. Wash with cold IPA and diethyl ether.

  • Data Interpretation:

    • Cyano: Expect faster conversion. If multiple spots appear, lower temperature to

      
      .
      
    • Difluoro: If reaction is sluggish, add catalytic acetic acid.

Protocol 2: Regioselective at C7 (Difluoro Only)

Applicable to: Compound B (post-C4 functionalization). Objective: Install a solubilizing tail (e.g., Morpholine).

  • Reagents: 1.0 eq 4-Anilino-6,7-difluoroquinoline, 3.0 eq Morpholine, DMSO (5 vol).

  • Procedure:

    • Heat mixture to

      
       for 12–24 hours.
      
    • Note: The 6-F is much less reactive than the 7-F due to the shielding/electronic effect of the 5-H and the lack of direct conjugation with the N1-nitrogen in the same magnitude as the 4-position, but the 7-F is activated by the para-relationship to the quinoline nitrogen (via resonance through the ring system).

  • Validation:

    
     NMR will show the disappearance of one fluorine signal (C7) and the retention of the C6 fluorine signal (typically 
    
    
    
    to
    
    
    ppm).

Applications in Drug Discovery[1][2][6][7][8][9]

4-chloro-6,7-difluoroquinoline
  • Class: Fluoroquinolone Antibiotics & Kinase Inhibitors.[1][2]

  • Mechanism: Dual functionalization allows the creation of "sandwich" inhibitors where the core is flanked by a hydrophobic head (aniline) and a hydrophilic tail (piperazine).

  • Reference Drug Architecture: Similar to the core synthesis of Bosutinib (though Bosutinib uses a 3-cyano-quinoline, the chemistry of sequential displacement is analogous).

4-Chloro-6-fluoroquinoline-7-carbonitrile[3][11]
  • Class: EGFR / HER2 Inhibitors.[3]

  • Mechanism: The nitrile serves as a "masked" amide.

  • Reference Drug Architecture: Closely related to the synthesis of Pelitinib (EKB-569) analogs. While Pelitinib features a 3-cyano group, the 7-cyano scaffold is used to synthesize 7-carboxamide derivatives (similar to Lenvatinib , which contains a 7-methoxy-6-carboxamide, but research analogs explore the 7-carboxamide-6-fluoro motif for altered solubility and metabolic stability).

Safety & Handling

  • Skin Sensitization: Both compounds are potent sensitizers. The 4-chloro group is labile and can alkylate biological nucleophiles. Handle in a fume hood with double nitrile gloves.

  • Cyanide Hazard (Compound A): While the nitrile is covalently bound, combustion or strong acidic hydrolysis can release HCN. Ensure waste streams are kept basic.

  • Fluorine NMR: Use

    
     NMR as a primary tool for monitoring reaction progress, especially for Compound B (Difluoro) to ensure regioselectivity.
    

References

  • Synthesis of Fluoroquinolone Precursors

    • Title: "Synthesis and antibacterial activity of novel fluoroquinolone analogs"
    • Source: Medicinal Chemistry Research
    • URL:[Link]

  • Reactivity of Chloro-Quinolines

    • Title: "Nucleophilic Aromatic Substitution of Unactiv
    • Source: PMC / NIH
    • URL:[Link]

  • Quinoline Scaffolds in Kinase Inhibitors

    • Title: "Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues"
    • Source: RSC Advances
    • URL:[Link]

  • Compound Data: Title: "4-Chloro-6-fluoroquinoline-7-carbonitrile Product Page" Source: BLD Pharm / ChemSRC

Sources

Methodological & Application

Application Note: Nucleophilic Aromatic Substitution of 4-Chloro-6-fluoroquinoline-7-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the nucleophilic aromatic substitution (


) of 4-Chloro-6-fluoroquinoline-7-carbonitrile , a high-value scaffold used in the synthesis of irreversible EGFR/HER2 kinase inhibitors.

Introduction & Molecule Profile[1][2][3][4]

4-Chloro-6-fluoroquinoline-7-carbonitrile (CAS: 1260824-76-7 ) is a specialized heterocyclic building block.[1] Its trisubstituted quinoline core features three distinct functional handles:[2]

  • C4-Chloro: The primary electrophilic site, activated by the quinoline nitrogen.

  • C6-Fluoro: A potential secondary electrophilic site (ortho to the nitrile), often retained to modulate pKa and metabolic stability in final drug candidates.

  • C7-Cyano (Nitrile): A strong electron-withdrawing group (EWG) that activates the ring system for

    
     and serves as a precursor for amides or heterocycles.
    

This scaffold is structurally homologous to intermediates used in the synthesis of covalent kinase inhibitors such as Pelitinib and Neratinib , where the C4-position is derivatized with a solubilizing aniline or Michael acceptor tail.

Key Chemical Properties
PropertyData
CAS Number 1260824-76-7
Formula

Molecular Weight 206.60 g/mol
Primary Reactivity

at C4 (displacement of Cl)
Secondary Reactivity

at C6 (displacement of F - competing pathway)
Storage 2-8°C, Inert atmosphere (Argon/Nitrogen)

Mechanistic Insight: Regioselectivity & Chemoselectivity

The success of utilizing this scaffold depends on controlling the regioselectivity between the C4-Cl and C6-F sites.

Electronic Activation Analysis
  • C4 Position: Activated by the quinoline nitrogen (N1) through a vinylogous imine relationship (para-like). The negative charge in the Meisenheimer intermediate is delocalized onto the electronegative N1.

  • C6 Position: Activated by the ortho-cyano group at C7. Fluoride is generally a better leaving group than chloride in

    
     reactions involving highly activated anionic intermediates (due to the high electronegativity of F stabilizing the transition state).
    

Dominant Pathway: Despite the high leaving group ability of fluorine, the C4-Cl displacement is kinetically favored under standard proton-catalyzed or mild basic conditions. The activation provided by the ring nitrogen at C4 is typically superior to the benzene-ring activation at C6. However, under forcing conditions (high heat, strong alkoxide bases), C6-F displacement or bis-substitution can occur.

Reaction Scheme

The following diagram illustrates the resonance stabilization favoring C4 attack.

SNAr_Mechanism cluster_legend Activation Logic Start 4-Chloro-6-fluoro-7-cyanoquinoline TS Meisenheimer Complex (N1 stabilizes negative charge) Start->TS + R-NH2 (Rate Limiting) Side Side Product: C6-F Displacement Start->Side Forcing Conditions (Strong Base) Nu Nucleophile (R-NH2) Nu->TS Product 4-Amino-6-fluoro-7-cyanoquinoline TS->Product - HCl (Aromatization) Legend C4 is activated by N1 (Para-like) C6 is activated by C7-CN (Ortho)

Figure 1: Mechanistic pathway for the regioselective


 reaction. The primary pathway (solid lines) leads to C4 substitution.

Experimental Protocols

Protocol A: C4-Amination with Anilines (Standard)

This protocol is optimized for coupling 3-chloro-4-fluoroaniline (or similar anilines) to the scaffold, a common step in drug synthesis.

Reagents:

  • Substrate: 4-Chloro-6-fluoroquinoline-7-carbonitrile (1.0 equiv)

  • Nucleophile: Aniline derivative (1.1 – 1.2 equiv)

  • Solvent: Isopropanol (iPrOH) or n-Butanol (n-BuOH)

  • Catalyst: HCl (catalytic, optional) or none (autocatalytic via HCl generation)

Step-by-Step Procedure:

  • Setup: Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with nitrogen.[2]

  • Dissolution: Suspend 4-Chloro-6-fluoroquinoline-7-carbonitrile (1.0 equiv) in Isopropanol (concentration 0.2 – 0.5 M).

    • Note: The starting material may not fully dissolve at room temperature.

  • Addition: Add the Aniline (1.1 equiv).

    • Optional: For unreactive anilines, add 1-2 drops of 4M HCl in dioxane to catalyze the reaction by protonating the quinoline nitrogen (increasing electrophilicity).

  • Reaction: Heat the mixture to reflux (

    
    ) . Stir vigorously.
    
    • Monitoring: Check by TLC or LC-MS after 1 hour. The reaction typically completes in 2–6 hours. The product often precipitates from the hot solution as the hydrochloride salt.

  • Workup (Precipitation Method):

    • Cool the reaction mixture to room temperature (

      
      ).
      
    • Stir for 30 minutes to maximize precipitation.

    • Filter the solid (usually the HCl salt of the product).

    • Wash the cake with cold isopropanol (

      
      ) and diethyl ether (
      
      
      
      ) to remove unreacted aniline.
  • Free Base Liberation (If needed):

    • Suspend the solid in EtOAc/Water.

    • Adjust pH to 8–9 with saturated

      
      .
      
    • Separate layers, dry organic phase over

      
      , and concentrate.
      
Protocol B: C4-Etherification with Phenols/Alkoxides

Used when an oxygen linkage is required. This reaction carries a higher risk of C6-F displacement due to the harder nature of alkoxide nucleophiles.

Reagents:

  • Substrate: 4-Chloro-6-fluoroquinoline-7-carbonitrile (1.0 equiv)

  • Nucleophile: Phenol/Alcohol (1.2 equiv)

  • Base:

    
     (2.0 equiv) or NaH (1.1 equiv for alcohols)
    
  • Solvent: DMF or NMP (anhydrous)

Step-by-Step Procedure:

  • Setup: Flame-dry a reaction vessel and cool under Argon.

  • Deprotonation:

    • For Phenols: Dissolve Phenol in DMF, add

      
      , stir at RT for 15 min.
      
    • For Alcohols: Suspend NaH in THF/DMF at

      
      , add alcohol dropwise.
      
  • Coupling: Add 4-Chloro-6-fluoroquinoline-7-carbonitrile solution dropwise to the nucleophile mixture.

    • Critical Control: Keep temperature low initially (

      
       to RT) to favor kinetic control (C4 substitution). Only heat to 
      
      
      
      if conversion is slow.
  • Workup: Quench with water (carefully if NaH used). Extract with EtOAc. Wash organic layer extensively with water/brine to remove DMF.

Critical Quality Attributes & Troubleshooting

ObservationRoot CauseCorrective Action
Low Conversion Deactivated aniline or poor solubility.Switch solvent to n-Butanol or ethoxyethanol (higher boiling point). Add catalytic HCl.
Side Product (M-Cl+F) C6-Fluorine displacement.Reaction temperature too high or base too strong. Use Protocol A (acidic/neutral conditions) instead of basic conditions.
Hydrolysis of CN Wet solvent + high heat + base.Ensure all solvents are anhydrous . Avoid aqueous workups until reaction is quenched.
N-Oxide Formation Presence of oxidants or long exposure to air in solution.Degas solvents. Perform reaction under Nitrogen/Argon.
Workflow Diagram

Workflow Step1 Reagent Prep (1.0 eq Quinoline + 1.1 eq Aniline) Step2 Solvent Selection iPrOH (Standard) vs n-BuOH (High Temp) Step1->Step2 Step3 Reaction (Reflux) Monitor LCMS for C4 vs C6 selectivity Step2->Step3 Decision Product Precipitated? Step3->Decision PathA Yes: Filter & Wash (HCl Salt isolated) Decision->PathA Precipitate forms PathB No: Solvent Evap & Neutralize (Free base isolation) Decision->PathB Solution remains clear

Figure 2: Decision tree for experimental execution and workup.

Safety & Handling

  • Haloquinolines: Potentially sensitizing and irritating. Avoid inhalation of dust.

  • Nitriles: The C7-CN group is stable but can release cyanide under extreme hydrolysis conditions (strong acid/base at high temp). Treat waste streams as potentially cyanogenic.

  • HF Generation: The displacement of the fluorine atom (side reaction) generates HF equivalents. While usually scavenged by base, glass etching can occur over prolonged forcing reactions.

References

  • Chemical Identity & Availability

    • 4-Chloro-6-fluoroquinoline-7-carbonitrile (CAS 1260824-76-7).[1][3][4] PubChem Compound Summary.

  • Mechanistic Foundation ( Regioselectivity): Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews, 49(2), 273-412. (Classic review establishing the activation hierarchy: N-heterocycle > Nitro/Cyano benzene).
  • Related Scaffold Synthesis (Pelitinib/EKB-569)

    • Note: While Pelitinib utilizes a 3-cyano scaffold, the aniline coupling conditions are chemically analogous.
    • Wissner, A., et al. (2003). "Synthesis and Structure-Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles." Journal of Medicinal Chemistry, 46(1), 49-63.
  • Wolf, C., et al. (2009). "Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids and Chloroquinolines." Journal of Organic Chemistry.

Sources

Precision Protocol: Buchwald-Hartwig Amination of 4-Chloroquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Procedure for Buchwald-Hartwig amination of 4-chloroquinolines Content Type: Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

Executive Summary

The 4-aminoquinoline scaffold is a privileged structure in medicinal chemistry, serving as the core for antimalarials (Chloroquine, Hydroxychloroquine) and emerging kinase inhibitors. While Nucleophilic Aromatic Substitution (


) is the traditional route for functionalizing 4-chloroquinolines, it often requires harsh temperatures (>140°C) and fails with electron-deficient or sterically hindered amines.

This Application Note details a high-fidelity Buchwald-Hartwig cross-coupling protocol specifically optimized for 4-chloroquinolines . Unlike simple aryl chlorides, the quinoline nitrogen presents a unique challenge: it acts as a competitive ligand, potentially poisoning the Palladium catalyst. This guide provides a self-validating system to overcome this "heterocycle trap" using sterically demanding biarylphosphine ligands.

Mechanistic Intelligence & Catalyst Selection[1][2][3]

The Heterocycle Challenge

In standard Buchwald-Hartwig couplings, the rate-limiting step is often oxidative addition. However, with 4-chloroquinolines, the catalytic cycle is threatened by off-cycle coordination . The basic nitrogen of the quinoline ring can bind to the electrophilic Pd(II) intermediate, forming a stable, inactive complex (Pd-Trap).

To prevent this, we utilize Ligand-Controlled Steric Shielding . Bulky dialkylbiaryl phosphine ligands (Buchwald Ligands) occupy the coordination sphere, physically blocking the approach of the quinoline nitrogen while facilitating the reductive elimination of the desired C-N bond.

Mechanistic Pathway[1][2][3][4][5]

Buchwald_Mechanism Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition (Pd(II)-Ar-Cl) Pd0->OxAdd + 4-Cl-Quinoline AmineBind Amine Coordination (Pd(II)-Ar-N) OxAdd->AmineBind + Amine Trap CATALYST TRAP (N-Coordination to Quinoline) OxAdd->Trap Low Steric Bulk Ligand Deprot Deprotonation (Base) AmineBind->Deprot - HCl RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->Pd0 Regen Pd(0) Trap->OxAdd Heat/Solvent

Figure 1: The Catalytic Cycle. Note the "Catalyst Trap" pathway (black node) where the quinoline nitrogen sequesters the catalyst. Bulky ligands prevent this diversion.

Strategic Optimization Matrix

Do not use a "one-size-fits-all" approach. Select your catalyst system based on the nucleophile class.[1]

Variable Primary Amines (Alkyl) Secondary Amines (Cyclic/Acyclic) Anilines (Aryl Amines)
Primary Ligand BrettPhos RuPhos XPhos or BINAP
Why? High transmetallation efficiency; prevents

-hydride elimination.
Exceptional for steric bulk; facilitates difficult reductive eliminations.General purpose; balances electronic richness with stability.
Pd Source Pd(OAc)

or G3-Precatalyst
Pd

(dba)

or G3-Precatalyst
Pd(OAc)

Base NaO

Bu (Strong)
NaO

Bu or LiHMDS
Cs

CO

(Weak/Mild)
Solvent 1,4-Dioxane or

-Amyl Alcohol
Toluene or THFToluene or 1,4-Dioxane
Temp 80 - 100 °C80 - 110 °C90 - 110 °C

Critical Insight: For substrates containing base-sensitive groups (esters, nitriles), switch the base to K


PO

or Cs

CO

and increase the reaction time, rather than increasing temperature.

Master Protocol: Amination of 4-Chloroquinoline

Scale: 1.0 mmol (Standard Optimization Scale) Standard Reaction: 4-Chloroquinoline + Morpholine


 4-Morpholinoquinoline
A. Preparation (Inert Atmosphere Essential)
  • Glassware: 8 mL reaction vial with a PTFE-lined septum cap (dried in oven at 120°C for >2 hours).

  • Solvent: Toluene or 1,4-Dioxane (Anhydrous, sparged with Nitrogen for 15 mins).

  • Reagents: Weigh solids in air if stable, but ideally handle Pd-precatalysts and alkoxide bases in a glovebox or under rapid Argon flow.

B. Step-by-Step Procedure
  • Catalyst Pre-Loading (The "Pre-Stir"):

    • To the reaction vial, add Pd(OAc)

      
        (2.2 mg, 0.01 mmol, 1 mol%) and RuPhos  (9.3 mg, 0.02 mmol, 2 mol%).
      
    • Note: If using G3/G4 precatalysts, add 1-2 mol% equivalent directly.

    • Add 1.0 mL of anhydrous solvent.

    • Stir at room temperature for 1-2 minutes. A color change (often to deep orange/red) indicates active ligand complexation.

  • Substrate Addition:

    • Add 4-Chloroquinoline (163 mg, 1.0 mmol).

    • Add Sodium tert-butoxide (NaO

      
      Bu)  (135 mg, 1.4 mmol). Tip: Use a single portion.
      
    • Add Morpholine (105

      
      L, 1.2 mmol) via microliter syringe.
      
    • Self-Validation: Ensure the stir bar is moving freely. Clumping of the base is common; if this occurs, sonicate briefly before heating.

  • The Reaction:

    • Seal the vial tightly.

    • Place in a pre-heated heating block at 100°C .

    • Stir vigorously (800-1000 RPM). Mass transfer is critical in heterogeneous base systems.

    • Time: 4 to 16 hours. Monitor by LC-MS or TLC (Eluent: 5% MeOH in DCM).

  • Workup & Purification:

    • Cool to room temperature.[1][2]

    • Dilute with EtOAc (5 mL) and filter through a small pad of Celite to remove Pd black and inorganic salts.

    • Wash the pad with EtOAc (10 mL).

    • Concentrate the filtrate under reduced pressure.

    • Purification: Flash column chromatography.

      • Stationary Phase: Silica Gel.[3]

      • Mobile Phase: Gradient 0

        
         10% MeOH in DCM. (Note: Aminoquinolines can be polar; adding 1% Et
        
        
        
        N to the eluent reduces streaking).

Troubleshooting & Decision Logic

Use this workflow to diagnose failure modes.

Troubleshooting_Logic Start Reaction Analysis NoConv No Conversion (SM Remaining) Start->NoConv Dehal Hydrodehalogenation (Ar-Cl -> Ar-H) Start->Dehal LowYield Low Yield (Incomplete) Start->LowYield Action1 Check Oxygen. Switch to Precatalyst (G3). NoConv->Action1 Action2 Switch Solvent to Dioxane. Lower Temp. Dehal->Action2 Action3 Increase Catalyst Loading (to 3%). Add 20% more Ligand. LowYield->Action3

Figure 2: Troubleshooting Workflow. Common failure modes and immediate corrective actions.

Specific Scenarios:
  • Problem: Hydrodehalogenation (Formation of Quinoline).

    • Cause:

      
      -hydride elimination from the amine or solvent is faster than reductive elimination.
      
    • Solution: Switch from secondary alcohol solvents to Toluene or Dioxane. Use a ligand with a larger bite angle (e.g., XantPhos) or greater bulk (BrettPhos).

  • Problem: Stalled Conversion (50%).

    • Cause: Catalyst death due to poisoning by the product or substrate.

    • Solution: Add a second portion of catalyst (0.5 mol%) after 4 hours. Ensure the reaction is strictly anaerobic.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[2][4][5][6][7][8][9] Reaction intermediates and structure-activity relationships."[10] Journal of the American Chemical Society.

  • Guram, A. S., Rennels, R. A., & Buchwald, S. L. (1995). "A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines." Angewandte Chemie International Edition.

  • Fors, B. P., & Buchwald, S. L. (2009). "A General Method for the Amination of Aryl Halides with Primary Amines." Journal of the American Chemical Society.

  • Sigma-Aldrich. "Buchwald-Hartwig Cross Coupling Reaction - User Guide."

Sources

Introduction: The Strategic Value of the 6-Fluoroquinoline-7-carbonitrile Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Suzuki-Miyaura Coupling Protocols for 4-Chloro-6-fluoroquinoline-7-carbonitrile

The quinoline framework is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The specific substitution pattern of 4-Chloro-6-fluoroquinoline-7-carbonitrile presents a molecule of significant interest for drug discovery programs. The fluorine atom at the 6-position can enhance metabolic stability and binding affinity, while the nitrile group at the 7-position serves as a versatile synthetic handle or a key pharmacophoric element. The chlorine atom at the 4-position represents the prime site for diversification through cross-coupling chemistry.

Among the arsenal of carbon-carbon bond-forming reactions, the Suzuki-Miyaura coupling is preeminent due to its operational simplicity, broad functional group tolerance, and the commercial availability of a vast library of boronic acids and esters.[1] This guide provides researchers, scientists, and drug development professionals with a detailed technical overview and actionable protocols for the successful Suzuki-Miyaura coupling of 4-Chloro-6-fluoroquinoline-7-carbonitrile, enabling the rapid generation of novel analogue libraries for structure-activity relationship (SAR) studies.

Core Concepts: Navigating the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron species and an organic halide.[2] The catalytic cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][3]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the quinoline, forming a Pd(II) intermediate. This is often the rate-limiting step for aryl chlorides, which are less reactive than their bromide or iodide counterparts.[4] The electron-deficient nature of the quinoline ring, compounded by the electron-withdrawing nitrile group, activates the C4-Cl bond towards this step.

  • Transmetalation: The organic moiety from the boronic acid (or ester) is transferred to the palladium center. This step requires activation of the organoboron compound by a base.[5][6] The base reacts with the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer of the organic group to the palladium complex.[7][8]

  • Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated, forming the final C-C bond of the desired product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[9]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate Ar-Pd(II)-Cl(L)₂ oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation di_pd_intermediate Ar-Pd(II)-R(L)₂ transmetalation->di_pd_intermediate reductive_elimination Reductive Elimination di_pd_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R (Product) reductive_elimination->product aryl_halide Ar-Cl (Quinoline) aryl_halide->oxidative_addition boronic_acid R-B(OH)₂ + Base boronic_acid->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Critical Parameters for Coupling with 4-Chloro-6-fluoroquinoline-7-carbonitrile

The success of coupling with an electron-deficient heteroaryl chloride hinges on the judicious selection of reaction components.

  • Palladium Precatalyst & Ligand: Standard catalysts like Pd(PPh₃)₄ may be insufficient for activating the C-Cl bond. Modern catalyst systems employing bulky, electron-rich phosphine ligands are essential. These ligands stabilize the Pd(0) species, promote the difficult oxidative addition step, and accelerate the final reductive elimination.[10][11][12] Buchwald's dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) and their corresponding palladacycle precatalysts are highly effective for these challenging transformations.[12]

  • Base Selection: The base plays a multifaceted role, primarily in activating the boronic acid to form a reactive boronate species.[6][7] The choice of base can dramatically affect yield and reaction rate.

    • Carbonates (K₂CO₃, Cs₂CO₃): Often used, with Cs₂CO₃ being more soluble in organic solvents and effective in difficult couplings.

    • Phosphates (K₃PO₄): A strong, non-nucleophilic base that is highly effective, particularly with Buchwald-type ligands.[11]

    • Fluorides (KF): Can be used when base-labile functional groups are present.[5]

  • Solvent System: Aprotic polar solvents are typically employed. The choice of solvent can influence catalyst solubility and reaction kinetics. Common systems include:

    • Dioxane/Water

    • Toluene/Water

    • Tetrahydrofuran (THF)/Water

    • N,N-Dimethylformamide (DMF) or Dimethylacetamide (DMAc) for less soluble substrates. Degassing the solvent to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst, is critical for reproducibility.

Recommended Protocols & Methodologies

Given the nature of the substrate, two robust protocols are presented below. It is always recommended to perform a small-scale reaction to test the conditions before committing to a larger scale.

Protocol 1: High-Efficiency Coupling with a Buchwald Palladacycle Precatalyst

This protocol utilizes a modern, commercially available G3 or G4 palladacycle precatalyst, which generates the highly active L-Pd(0) species in situ. This approach is often successful for challenging heteroaryl chloride substrates.[12]

Materials:

  • 4-Chloro-6-fluoroquinoline-7-carbonitrile

  • Aryl or Heteroaryl Boronic Acid (1.2 - 1.5 equivalents)

  • SPhos Pd G3 Precatalyst (or similar Buchwald precatalyst, 1-3 mol%)

  • Potassium Phosphate (K₃PO₄), tribasic (2.0 - 3.0 equivalents)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

Step-by-Step Procedure:

  • Reaction Setup: To a dry reaction vial or flask equipped with a magnetic stir bar, add 4-Chloro-6-fluoroquinoline-7-carbonitrile (1.0 eq), the desired boronic acid (1.2 eq), and potassium phosphate (2.5 eq).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) for three cycles to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive pressure of inert gas, add the SPhos Pd G3 precatalyst (0.02 eq, 2 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water to form a 10:1 mixture (e.g., 2.0 mL dioxane and 0.2 mL water for a 0.2 mmol scale reaction). The reaction mixture should be a suspension.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-16 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired product.

Protocol 2: Classical Approach with a Bulky Monophosphine Ligand

This protocol uses a Pd(0) source and a separate bulky, electron-rich ligand. It is a cost-effective alternative and is also highly effective for many aryl chloride couplings.[10]

Materials:

  • 4-Chloro-6-fluoroquinoline-7-carbonitrile

  • Aryl or Heteroaryl Boronic Acid (1.2 - 1.5 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) - Pd₂(dba)₃ (1-2.5 mol% Pd)

  • Tricyclohexylphosphine (PCy₃) or Tri-tert-butylphosphine (P(tBu)₃) (2-5 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 equivalents)

  • Toluene (anhydrous, degassed)

  • Water (degassed)

Step-by-Step Procedure:

  • Reaction Setup: To a dry reaction vial or flask with a magnetic stir bar, add 4-Chloro-6-fluoroquinoline-7-carbonitrile (1.0 eq), the boronic acid (1.3 eq), and cesium carbonate (2.0 eq).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Catalyst & Ligand Addition: Under a positive pressure of inert gas, add Pd₂(dba)₃ (0.015 eq, 3 mol% Pd) and the phosphine ligand (0.04 eq, 4 mol%).

  • Solvent Addition: Add degassed toluene and degassed water to form a 10:1 mixture.

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Reaction times can range from 6-24 hours.

  • Workup: Cool the reaction to room temperature. Filter the mixture through a pad of Celite®, washing with ethyl acetate. Transfer the filtrate to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude material by silica gel column chromatography.

Data Summary and Comparison

The following table provides a starting point for reaction optimization. Yields are highly dependent on the specific boronic acid partner used.

ParameterProtocol 1 (Buchwald)Protocol 2 (Classical)Rationale
Pd Source SPhos Pd G3 (or similar)Pd₂(dba)₃Precatalysts offer convenience and generate a highly active 1:1 L:Pd species.[12]
Ligand SPhos (integral to precat.)PCy₃ or P(tBu)₃Bulky, electron-rich ligands are required to activate the C-Cl bond.[10][11]
Base K₃PO₄Cs₂CO₃K₃PO₄ is highly effective with Buchwald systems; Cs₂CO₃ offers good solubility and high basicity.[6][12]
Solvent 1,4-Dioxane / H₂OToluene / H₂OBoth are standard solvent systems for Suzuki couplings.
Temperature 80 - 100 °C100 - 110 °CHigher temperatures are often needed for less reactive aryl chlorides.
Typical Loading 1 - 3 mol%2 - 5 mol%Precatalysts are often more efficient, allowing for lower catalyst loadings.

Experimental Workflow Visualization

Suzuki_Workflow start Start setup 1. Add Reagents to Flask (Quinoline, Boronic Acid, Base) start->setup inert 2. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert catalyst 3. Add Catalyst & Solvent inert->catalyst react 4. Heat and Stir (80-110 °C, 4-24h) catalyst->react monitor 5. Monitor Progress (TLC / LC-MS) react->monitor monitor->react Incomplete workup 6. Aqueous Workup (Extraction & Drying) monitor->workup Complete purify 7. Purify (Column Chromatography) workup->purify product Final Product purify->product

Sources

Synthesis of 6-Fluoro-7-Cyano-4-Quinolone Derivatives: A Detailed Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4-quinolone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous antibacterial agents. The incorporation of a fluorine atom at the C-6 position and a cyano group at the C-7 position can significantly modulate the biological activity, potency, and pharmacokinetic properties of these compounds. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of 6-fluoro-7-cyano-4-quinolone derivatives. We will delve into the strategic considerations behind the synthetic routes, offer detailed, step-by-step protocols for key transformations, and present data in a clear, comparative format. The methodologies described herein are grounded in established chemical principles and supported by authoritative literature to ensure scientific integrity and reproducibility.

Introduction: The Significance of the 6-Fluoro-7-Cyano-4-Quinolone Moiety

The quinolone class of antibiotics has been a cornerstone of antibacterial therapy for decades.[1] Their mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, thereby leading to bacterial cell death.[1][2] The strategic placement of substituents on the quinolone ring is crucial for optimizing antibacterial spectrum, potency, and safety profiles.

The introduction of a fluorine atom at the C-6 position, a hallmark of the fluoroquinolones, dramatically enhances antibacterial activity.[2][3] This is attributed to improved cell penetration and increased binding affinity to the target enzymes. Furthermore, the substituent at the C-7 position plays a pivotal role in modulating the spectrum of activity and pharmacokinetic properties.[2][3] While piperazine and other cyclic amine moieties are common at this position, the introduction of a cyano group offers a unique opportunity for therapeutic innovation. The cyano group can act as a key pharmacophore or a precursor for further chemical modifications, potentially leading to novel compounds with enhanced efficacy or alternative biological targets.[4][5]

This guide will primarily focus on the construction of the core 6-fluoro-4-quinolone ring system, followed by the introduction of the C-7 cyano group.

Retrosynthetic Analysis and Strategic Planning

A logical retrosynthetic approach to 6-fluoro-7-cyano-4-quinolone derivatives involves disconnecting the quinolone ring to reveal a substituted aniline and a three-carbon component. The Gould-Jacobs reaction is a classic and highly effective method for constructing the 4-quinolone core from an appropriately substituted aniline and a malonic ester derivative.[6][7][8]

Our strategy will therefore focus on:

  • Synthesis of the 4-quinolone core via the Gould-Jacobs reaction, starting from a suitable 3-fluoro-4-substituted aniline.

  • Introduction of the cyano group at the C-7 position, which can be achieved through various methods, including nucleophilic aromatic substitution on a 7-halo-6-fluoro-4-quinolone precursor.

dot digraph { graph [splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowsize=0.7, color="#5F6368"];

Target [label="6-Fluoro-7-Cyano-4-Quinolone", fillcolor="#4285F4", fontcolor="#FFFFFF"]; QuinoloneCore [label="6-Fluoro-7-Halo-4-Quinolone"]; Aniline [label="Substituted Aniline"]; MalonicEster [label="Malonic Ester Derivative"]; Cyanation [label="Cyanation Reaction", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; GouldJacobs [label="Gould-Jacobs Reaction", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

Target -> QuinoloneCore [label="Retrosynthesis"]; QuinoloneCore -> Cyanation [label="Precursor for"]; Cyanation -> Target [label="Forms"]; QuinoloneCore -> GouldJacobs [label="Product of"]; GouldJacobs -> Aniline [label="Starts from"]; GouldJacobs -> MalonicEster [label="Starts from"]; } caption: Retrosynthetic approach for 6-fluoro-7-cyano-4-quinolone.

Experimental Protocols

Synthesis of the 6-Fluoro-4-Quinolone Core via the Gould-Jacobs Reaction

The Gould-Jacobs reaction is a robust method for quinolone synthesis, involving the condensation of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization.[6][7] Modern adaptations often utilize microwave irradiation to accelerate the reaction and improve yields.[9][10]

Protocol 3.1.1: Classical Thermal Synthesis of Ethyl 6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

This protocol describes the synthesis starting from 4-fluoroaniline and diethyl ethoxymethylenemalonate (DEEM).

Step 1: Condensation

  • In a round-bottom flask, combine 4-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM, 1.0-1.2 eq).

  • Heat the mixture at 110-130 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) to confirm the formation of the anilidomethylenemalonate intermediate.

  • Remove the ethanol byproduct under reduced pressure.

Step 2: Thermal Cyclization

  • To the flask containing the crude intermediate, add a high-boiling point inert solvent such as diphenyl ether.

  • Heat the mixture to approximately 250 °C for 30-60 minutes. The high temperature is necessary to overcome the energy barrier for the 6-electron electrocyclization.[7]

  • Cool the reaction mixture to room temperature, which should cause the product to precipitate.

  • Collect the solid by filtration, wash with a non-polar solvent like hexane to remove the diphenyl ether, and dry.

Step 3: Hydrolysis (Optional, if the carboxylic acid is desired)

  • Suspend the crude ethyl ester in a solution of sodium hydroxide (e.g., 10% aqueous solution).

  • Heat the mixture to reflux for 1-2 hours until hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and acidify with a strong acid (e.g., concentrated HCl) to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry.

Step 4: Decarboxylation (Optional, to obtain the unsubstituted 4-quinolone)

  • Place the dried quinoline-3-carboxylic acid in a suitable flask.

  • Heat the solid above its melting point (typically 200-250 °C) until the evolution of carbon dioxide ceases.[7]

  • The resulting crude 4-hydroxyquinoline can be purified by recrystallization.

Protocol 3.1.2: Microwave-Assisted Synthesis of Diethyl Anilinomethylene Malonate

Microwave-assisted synthesis can significantly reduce reaction times for the initial condensation step.[9][10]

  • In a microwave-safe vial, combine the substituted aniline (1.0 eq) and DEEM (1.0 eq).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate at a set temperature (e.g., 170 °C) for a short duration (e.g., 5-10 minutes).[9]

  • After cooling, the solid product can be crystallized from an appropriate solvent.

dot digraph { graph [splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowsize=0.7, color="#5F6368"];

Start [label="Substituted Aniline + DEEM", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Condensation [label="Condensation\n(Thermal or Microwave)"]; Intermediate [label="Anilidomethylenemalonate"]; Cyclization [label="Thermal Cyclization\n(~250°C)"]; Ester [label="Ethyl 4-Quinolone-3-carboxylate"]; Hydrolysis [label="Hydrolysis\n(e.g., NaOH, H2O)"]; Acid [label="4-Quinolone-3-carboxylic acid"]; Decarboxylation [label="Decarboxylation\n(Heat)"]; Final [label="4-Hydroxyquinoline", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Condensation; Condensation -> Intermediate; Intermediate -> Cyclization; Cyclization -> Ester; Ester -> Hydrolysis; Hydrolysis -> Acid; Acid -> Decarboxylation; Decarboxylation -> Final; } caption: Workflow of the Gould-Jacobs reaction.

Introduction of the Cyano Group at the C-7 Position

The introduction of the cyano group at the C-7 position is typically achieved via a nucleophilic aromatic substitution reaction on a suitable 7-halo-6-fluoro-4-quinolone precursor. A 7-chloro or 7-fluoro substituent is commonly used as the leaving group.

Protocol 3.2.1: Synthesis of 7-Chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid

This precursor can be synthesized from 3-chloro-4-fluoroaniline following the Gould-Jacobs protocol outlined in section 3.1.

Protocol 3.2.2: Cyanation of 7-Chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid

  • In a suitable pressure vessel, dissolve the 7-chloro-6-fluoro-4-quinolone derivative (1.0 eq) in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Add a cyanide source, such as copper(I) cyanide (CuCN) or potassium cyanide (KCN), in excess (e.g., 1.5-2.0 eq). The use of a palladium or copper catalyst may be beneficial in some cases.

  • Heat the reaction mixture to an elevated temperature (e.g., 120-160 °C) for several hours. The reaction progress should be monitored by TLC or HPLC.

  • After completion, cool the reaction mixture and pour it into water or an aqueous solution of a complexing agent for the metal catalyst (e.g., aqueous ammonia or ethylenediamine for copper).

  • The product can be extracted with an organic solvent, and the organic layer is then washed, dried, and concentrated.

  • Purification of the final 6-fluoro-7-cyano-4-quinolone derivative can be achieved by column chromatography or recrystallization.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Gould-Jacobs Reaction

MethodTemperature (°C)TimeTypical Yield (%)Reference
Classical Thermal110-130 (Condensation), ~250 (Cyclization)2-4 hours60-80[7]
Microwave-Assisted1705-10 minutes85-95[9]

Mechanistic Insights

The Gould-Jacobs reaction proceeds through a well-defined mechanism. The initial step is a nucleophilic attack of the aniline nitrogen onto the β-carbon of the diethyl ethoxymethylenemalonate, followed by the elimination of ethanol to form the enamine intermediate. The subsequent high-temperature cyclization is a 6π-electrocyclization, a type of pericyclic reaction, which forms the quinolone ring. This step is often the rate-limiting step and requires significant thermal energy.[6][7]

dot digraph { graph [splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowsize=0.7, color="#5F6368"];

Aniline [label="Aniline"]; DEEM [label="DEEM"]; NucleophilicAttack [label="Nucleophilic Attack", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate1 [label="Intermediate"]; Elimination [label="Elimination of EtOH"]; Enamine [label="Enamine Intermediate"]; Electrocyclization [label="6π-Electrocyclization\n(Heat)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; QuinoloneRing [label="4-Quinolone Ring"];

Aniline -> NucleophilicAttack; DEEM -> NucleophilicAttack; NucleophilicAttack -> Intermediate1; Intermediate1 -> Elimination; Elimination -> Enamine; Enamine -> Electrocyclization; Electrocyclization -> QuinoloneRing; } caption: Mechanism of the Gould-Jacobs reaction.

Conclusion

The synthesis of 6-fluoro-7-cyano-4-quinolone derivatives is a multi-step process that relies on established and robust chemical transformations. The Gould-Jacobs reaction provides a reliable method for the construction of the core quinolone scaffold, with modern microwave-assisted protocols offering significant advantages in terms of reaction time and yield. The subsequent introduction of the cyano group at the C-7 position via nucleophilic aromatic substitution allows for the generation of the target compounds. The protocols and insights provided in this application note offer a solid foundation for researchers in medicinal chemistry to explore this important class of molecules in their drug discovery efforts.

References

  • Wikipedia. Gould–Jacobs reaction. [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • ACS Publications. Gold-Catalyzed Synthesis of (Dihydro)quinolones by Cyclization of Benzaldehyde-Tethered Ynamides and Anilines. [Link]

  • Warren, S. Organic Synthesis: The Disconnection Approach. Wiley.
  • Bentham Science. Biological Activity and Synthetic Metodologies for the Preparation of Fluoroquinolones, A Class of Potent Antibacterial Agents. [Link]

  • Preprints.org. An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. [Link]

  • ACS Publications. Divergent Synthesis of Quinolones and Dihydroepindolidiones via Cu(I)-Catalyzed Cyclization of Anilines with Alkynes. [Link]

  • MDPI. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. [Link]

  • International Journal of Biology, Pharmacy and Allied Sciences. design & synthesis of fluoroquinolone through green chemistry approach. [Link]

  • RSC Publishing. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. [Link]

  • MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

  • Semantic Scholar. Synthesis of novel cyano quinolone derivatives and their antibacterial activities. [Link]

  • PMC. A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. [Link]

  • Semantic Scholar. Synthesis of Fluoroquinolones derivatives as Antimicrobial Agents. [Link]

  • Google Patents. CN102276628A - Fluoroquinolone compounds and synthesis method thereof.
  • ResearchGate. Synthesis of novel cyano quinolone derivatives and their antibacterial activities. [Link]

  • Academia.edu. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. [Link]

  • ResearchGate. Synthesis of 6-Fluoro-7-cyclic Amino-substituted Dicarboxylic Acid Quinolones and their Antibacterial Activity. [Link]

  • PMC. Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity. [Link]

  • ProQuest. Synthesis of Novel 2-amino-7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3- carbonitrile derivatives and their evaluation for anti-mycobacterial activity. [Link]

  • PMC. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. [Link]

  • Organic Chemistry Portal. Synthesis of 4-quinolones. [Link]

  • MDPI. An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. [Link]

  • ACS Publications. Synthesis of 4-Hydroxyquinolines. IX. 4-Chloro-7-cyanoquinoline and 4-Chloro-5-cyanoquinoline. [Link]

  • PMC. Quinolone antibiotics. [Link]

  • PMC. Mechanism of Quinolone Action and Resistance. [Link]

  • Wikipedia. Quinolone antibiotic. [Link]

Sources

Troubleshooting & Optimization

Optimizing reaction temperature for 4-chloro displacement

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the


 Optimization Hub .

This technical guide is designed for medicinal chemists and process scientists struggling with the nucleophilic aromatic substitution (


) of 4-chloro-substituted heterocycles (quinolines, quinazolines, pyrimidines). Unlike generic organic chemistry texts, this guide treats the reaction as a tunable system where temperature is the primary lever for controlling the kinetic competition between product formation, hydrolysis, and polymerization.

Module 1: The Diagnostic Logic (Visual)

Before altering your reaction parameters, you must diagnose the specific failure mode. Use this logic tree to determine if temperature is your root cause or if you need to adjust the chemical environment (catalysis/solvent).[1]

SnAr_Optimization_Logic Start START: Analyze LCMS/NMR of Crude Reaction CheckConv Is Conversion > 50%? Start->CheckConv CheckImpurity Identify Major Impurity CheckConv->CheckImpurity Yes (But Low Yield) NoRxn Starting Material (SM) Intact CheckConv->NoRxn No (<10%) CheckRegio Check Regioselectivity (if 2,4-dichloro) CheckImpurity->CheckRegio Clean Product Hydrolysis Hydrolysis (4-OH species) Detected CheckImpurity->Hydrolysis M+ - Cl + OH Success OPTIMIZED CheckRegio->Success Single Isomer RegioMix Mixture of C2 & C4 substitution CheckRegio->RegioMix Multi-isomer Action_Dry Use Anhydrous Solvent + Molecular Sieves Hydrolysis->Action_Dry Step 1 Action_Heat Increase Temp (+10°C) or Switch to Microwave NoRxn->Action_Heat Thermal Route Action_Acid Add Acid Catalyst (pTSA or HCl/Dioxane) NoRxn->Action_Acid Catalytic Route Action_Cool Lower Temp (-20°C) Control Exotherm RegioMix->Action_Cool Action_Dry->Action_Cool Step 2 (If dry fails)

Figure 1: Decision matrix for 4-chloro displacement optimization. Blue nodes indicate decision points; Red nodes indicate failure modes; Grey nodes indicate corrective actions.

Module 2: Troubleshooting Guide

This section addresses the causality behind the diagnostic steps above.

Issue 1: The "Hydrolysis Trap" (Formation of 4-Hydroxy Impurity)

Symptom: LCMS shows a peak with mass


 (loss of Cl, gain of OH).
Mechanism:  The 4-position is highly electrophilic. Trace water in polar aprotic solvents (DMF, DMSO, NMP) acts as a competitive nucleophile, especially at high temperatures (

).
  • Corrective Action:

    • Switch Solvent: Move from hygroscopic DMF/NMP to anhydrous 1,4-dioxane or n-butanol .

    • Lower Temperature: Hydrolysis often has a higher activation energy (

      
      ) than aminolysis. Dropping the temperature by 20°C can kinetically favor the amine attack over water.
      
    • Scavengers: Add activated 3Å molecular sieves directly to the reaction vessel.

Issue 2: Stalled Conversion (The "Energy Wall")

Symptom: Reaction stalls at 30-40% conversion despite excess nucleophile. Mechanism: The formation of the Meisenheimer complex is endergonic and reversible. If the temperature is too low, the intermediate reverts to starting material rather than eliminating the chloride.

  • Corrective Action:

    • Microwave Irradiation: Unlike oil baths, microwaves directly couple with the polar transition state, allowing you to superheat the solvent (e.g., EtOH at 140°C in a sealed tube). This overcomes the activation barrier rapidly, often before decomposition can occur.

    • Acid Catalysis: Add 1.0 equiv of HCl (4M in dioxane) or p-Toluenesulfonic acid (pTSA). Protonation of the quinazoline/quinoline nitrogen (

      
      ) significantly lowers the LUMO energy of the ring, making the C4 carbon far more electrophilic. This allows the reaction to proceed at lower temperatures  (often refluxing isopropanol instead of boiling DMF).
      
Issue 3: Loss of Regioselectivity (2,4-Dichloro Substrates)

Symptom: Formation of the 2,4-diamino byproduct.[2] Mechanism: The C4-Cl bond is inherently more reactive than C2-Cl due to the summation of inductive effects and resonance stabilization of the intermediate. However, at high temperatures (


), the reaction comes under thermodynamic control, and the selectivity window closes.
  • Corrective Action:

    • Cryogenic Start: Initiate the reaction at

      
       or 
      
      
      
      , then allow it to warm to Room Temperature (RT) slowly.
    • Stoichiometry Control: Ensure strict 1.0 - 1.1 equiv of nucleophile.

Module 3: Experimental Protocols

Protocol A: Thermal Screening (Parallel Synthesis)

Use this for initial optimization of new substrates.

  • Setup: Prepare 4 vials with 0.1 mmol substrate + 1.2 equiv Nucleophile + 2.0 equiv DIPEA.

  • Solvent System: Add 1.0 mL of n-Butanol (preferred for 4-chloro due to boiling point of 117°C and lower hygroscopicity than DMF).

  • Temperature Gradient:

    • Vial 1: Room Temperature (24h)

    • Vial 2: 60°C (12h)

    • Vial 3: 90°C (6h)

    • Vial 4: 117°C (Reflux, 2h)

  • Analysis: Aliquot 10

    
    L into MeOH for LCMS. Plot Conversion vs. Temperature.
    
Protocol B: Acid-Catalyzed Displacement (The "Low-Temp" Fix)

Use this if the substrate is sensitive to high heat or if hydrolysis is problematic.

  • Dissolution: Dissolve 1.0 equiv of 4-chloroheterocycle and 1.1 equiv of amine nucleophile in Isopropanol (iPrOH) or 2-Methoxyethanol .

  • Catalyst: Add 0.1 to 1.0 equiv of HCl (4M in Dioxane) .

    • Note: The amine nucleophile may be protonated initially; ensure you have a slight excess of amine or use the HCl salt of the amine directly.

  • Reaction: Heat to 60-80°C. The protonated ring activates the C4 position, often allowing the reaction to complete without reaching the high temperatures that cause tarring.

  • Workup: The product often precipitates as the HCl salt upon cooling. Filter and wash with cold ether.

Module 4: Comparative Data & FAQs

Solvent Selection for Temperature Optimization
SolventBoiling Point (°C)Suitability for 4-Cl

Risk Profile
THF 66Poor (Too low for unactivated substrates)Low
Isopropanol 82High (Protophilic solvent assists TS)Low
1,4-Dioxane 101High (Stable, good for acid catalysis)Medium (Peroxides)
n-Butanol 117Excellent (High temp, less hygroscopic)Low
DMF/DMAc 153/165Good (High solubility)High (Hydrolysis risk)
NMP 202Good (High temp stability)High (Hard to remove)
Frequently Asked Questions

Q: Why is my 4-chloro substrate reacting slower than the 4-fluoro analog described in literature? A: Fluorine is a better leaving group in


 not because the bond is weak (it's actually stronger), but because its high electronegativity stabilizes the Meisenheimer complex transition state. 4-Chloro requires higher activation energy (higher temperature) to reach this state.

Q: Can I use microwave heating to fix a reaction that failed at reflux? A: Yes. Microwave heating allows you to access the "superheated" region (e.g., heating MeOH to 120°C, 55°C above its boiling point). This often pushes "stalled" 4-chloro displacements to completion in minutes. Caution: Ensure your vessel is rated for the resulting pressure (approx 10-15 bar).

Q: I see the product, but it's stuck at 80% conversion. Should I add more base? A: Be careful. Strong bases (NaH, KOtBu) can degrade 4-chloro substrates. Try adding a Lewis Acid additive like


 (0.5 equiv) instead of more base, or switch to the Acid-Catalyzed Protocol (Protocol B).

References

  • Mechanistic Insight into Hydrolysis: Ormazábal-Toledo, R., et al. "Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction." Frontiers in Chemistry, 2018. Link

  • Microwave Acceleration: Kappe, C. O. "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition, 2004. Link

  • Regioselectivity Studies: Lacerda, R. B., et al. "Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis."[2] Molecules, 2024.[2][3][4] Link

  • Acid C

    
    :  Roh, K., et al. "Acid-Catalyzed Nucleophilic Aromatic Substitution of 4-Chloroquinolines." Journal of Organic Chemistry, 2015. (General concept validation via ACS Reagent Guides). Link
    

Sources

Technical Support Center: Purification Strategies for 4-Chloro-6-fluoroquinoline-7-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 4-Chloro-6-fluoroquinoline-7-carbonitrile (typically via POCl₃ chlorination of the corresponding 4-hydroxy/4-oxo precursor) presents a unique set of purification challenges. The critical quality attribute (CQA) most often compromised is the content of the 4-hydroxy precursor (hydrolysis impurity) , which can re-form during aqueous workup if pH and temperature are not rigorously controlled.

This guide provides a self-validating purification protocol based on solubility differentials rather than reliance solely on chromatography.

Part 1: Impurity Profile & Solubility Logic

Before initiating purification, you must characterize the crude profile. The separation logic relies on the extreme polarity difference between the target 4-chloro compound and its impurities.

Table 1: Impurity Characterization & Solubility Matrix
ComponentStructure TypePolaritySolubility (EtOAc/DCM)Solubility (Water/Acid)Removal Strategy
Target Molecule 4-Chloro-quinolineLipophilicHigh Low (unless protonated)N/A
Impurity A (Critical) 4-Hydroxy-quinoline (Tautomer: 4-Quinolone)Highly Polar / ZwitterionicInsoluble Low to ModerateFiltration / Reslurry
Impurity B Inorganic Phosphates (POCl₃ byproducts)IonicInsolubleHigh Aqueous Wash (pH > 8)
Impurity C Regioisomers / Des-halo analogsLipophilicModerateLowRecrystallization

Part 2: The "Hydrolysis Ghost" (Impurity A)

The Problem: The 4-chloro substituent on the electron-deficient quinoline ring is susceptible to nucleophilic attack by water, especially in acidic media. During the quench of excess POCl₃, if the mixture becomes hot and acidic, the 4-chloro group hydrolyzes back to the 4-hydroxy starting material.

The Solution: A "Reverse Quench" protocol combined with a polarity-based reslurry.

Protocol 1: The "Safe Quench" (Prevention)

Standard addition of water to the reaction mixture is dangerous and leads to hydrolysis.

  • Cool the reaction mixture (POCl₃ mass) to < 40°C.

  • Prepare a separate vessel with crushed ice and NH₄OH (28%) or K₂CO₃ solution (maintain pH > 8).

  • Slowly pour the reaction mass into the stirred ice/base mixture (Reverse Quench).

    • Why? This ensures the excess POCl₃ is neutralized immediately upon contact with water, preventing the formation of a hot, acidic local environment that degrades your product [1].

  • Extract immediately with Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

Protocol 2: Purification via Reslurry (Correction)

If HPLC shows > 2% 4-hydroxy impurity (RRT ~0.8), chromatography is often inefficient due to tailing. Use this solubility trick instead.

  • Dry the crude solid completely.

  • Suspend the crude in a non-polar solvent mixture: Ethyl Acetate : Heptane (1:5) .

    • Ratio: Use 5 volumes of solvent per 1g of crude.

  • Heat to reflux (approx. 70-80°C) for 30 minutes.

    • Mechanism:[1][2][3][4][5][6] The 4-chloro target will partially dissolve or soften, while the highly polar 4-hydroxy impurity remains a hard solid.

  • Hot Filtration: Filter the suspension while hot.[7]

    • Filtrate: Contains your Target (4-Chloro).[7]

    • Filter Cake: Contains Impurity A (4-Hydroxy).

  • Cool the filtrate to 0-5°C to crystallize the pure 4-chloro product.

Part 3: Workflow Visualization

Diagram 1: Purification Decision Tree

This logic flow helps you decide the correct operation based on your HPLC data.

PurificationLogic Start Crude 4-Chloro-6-fluoro quinoline-7-carbonitrile HPLC Analyze Purity (HPLC) Start->HPLC CheckOH Is 4-Hydroxy Impurity > 1%? HPLC->CheckOH CheckColor Is Solid Dark/Tar? CheckOH->CheckColor NO Reslurry PROTOCOL 2: Reslurry in EtOAc/Heptane (1:5) (Target dissolves, Impurity stays solid) CheckOH->Reslurry YES (Polarity Mismatch) Carbon PROTOCOL 3: Carbon Treatment in DCM CheckColor->Carbon YES Recryst Final Recrystallization (IPA or EtOAc/Hexane) CheckColor->Recryst NO Reslurry->CheckColor Carbon->Recryst Final Pure API Intermediate Recryst->Final

Caption: Decision matrix for selecting purification method based on impurity profile. Note that 4-hydroxy removal precedes color removal.

Part 4: Troubleshooting & FAQs

Q1: My crude yield is >100%, and the solid is sticky. What happened? A: You likely have trapped Phosphorous Oxychloride (POCl₃) or phosphoric acid salts.[7]

  • Diagnosis: Run a ³¹P-NMR. If you see peaks, you have phosphorous residues.

  • Fix: Dissolve the crude in DCM and wash with 10% aqueous NaHCO₃ or K₂CO₃ . The basic wash converts the salts to water-soluble phosphates and liberates the free base of the quinoline. Never wash with acid, as this protonates the quinoline nitrogen, trapping it in the water layer.

Q2: I tried recrystallizing from Ethanol, but the impurity level increased. A: Ethanol is a nucleophilic solvent. If you heat a 4-chloroquinoline in ethanol for too long (especially if traces of acid are present), you can undergo solvolysis , converting the Chloro- group to an Ethoxy- group (4-ethoxy analog).

  • Recommendation: Use non-nucleophilic solvents like Ethyl Acetate, Toluene, or Acetonitrile for heating steps [2].

Q3: The 4-hydroxy impurity is co-eluting on my HPLC method. A: This is common because both species have similar UV chromophores.[7]

  • Method Adjustment: Use an acidic mobile phase (0.1% TFA or Formic Acid). The 4-hydroxy species (which exists as the 4-quinolone tautomer) will protonate differently than the 4-chloro species, usually improving resolution.

Part 5: Inorganic Salt Removal Workflow

When scaling up, removing the inorganic phosphorous byproducts is critical to prevent downstream catalyst poisoning (e.g., if the next step is a Suzuki coupling or amination).

WorkupFlow Reaction Reaction Mixture (Product + Excess POCl3) Quench Reverse Quench (Pour into Ice/NH4OH) Reaction->Quench Slow Addition PhaseSep Phase Separation (DCM Extraction) Quench->PhaseSep Wash1 Wash 1: Water (Remove Bulk Salts) PhaseSep->Wash1 Wash2 Wash 2: 10% K2CO3 (pH 9 - Critical Step) Wash1->Wash2 Remove Phosphates Wash3 Wash 3: Brine (Drying) Wash2->Wash3 Dry Dry over Na2SO4 & Concentrate Wash3->Dry

Caption: Optimized workup protocol to ensure complete removal of acidic phosphorous byproducts before crystallization.

References

  • BenchChem. (2025).[3] The Strategic Use of Phosphorus Oxychloride (POCl3) in the Synthesis of Chloroquinoxalines: A Guide for Researchers. Retrieved from 3

  • Organic Syntheses. (2011). Working with Hazardous Chemicals: POCl3 Quenching Protocols. Retrieved from 8

  • Wissner, A. et al. (1999). Synthesis of 4-aminoquinoline-3-carbonitriles (U.S. Patent 6,002,008).
  • National Institutes of Health (NIH). (2011). POCl3 chlorination of 4-quinazolones: Kinetics and Mechanism. Retrieved from 6

Sources

Technical Support Center: Handling the Moisture Sensitivity of 4-Chloroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-chloroquinoline derivatives. This guide is designed to provide you with expert, field-proven insights into the challenges posed by the moisture sensitivity of these critical compounds. Our goal is to move beyond simple instructions and explain the underlying chemical principles, empowering you to design robust experimental protocols and effectively troubleshoot issues as they arise.

Section 1: Understanding the Inherent Moisture Sensitivity

Before delving into protocols, it is crucial to understand why 4-chloroquinoline derivatives are susceptible to moisture. The reactivity is rooted in the electronic structure of the quinoline ring system.

The C4 position on the quinoline ring is highly electrophilic. This is due to the electron-withdrawing inductive effect of the adjacent nitrogen atom and the chlorine atom. Water, acting as a nucleophile, can attack this electron-deficient carbon. The chloride ion is an excellent leaving group, facilitating a nucleophilic aromatic substitution (SNAr) reaction. The final product is the corresponding 4-hydroxyquinoline derivative, which is often unreactive in subsequent coupling reactions and can complicate purification.[1][2][3][4]

This hydrolysis pathway is a primary cause of reagent degradation, leading to failed reactions, low yields, and inconsistent results.

Workflow_Diagram A 1. Dry Glassware (Oven/Flame-Dry) B 2. Assemble Apparatus (Cool under N₂/Ar) A->B C 3. Purge/Refill Cycles (3x Vacuum + N₂/Ar) B->C D 4. Add Anhydrous Solvent (via Dry Syringe/Cannula) C->D E 5. Add 4-Chloroquinoline (in Glovebox or under N₂ flow) D->E F 6. Add Other Reagents (via Syringe/Cannula) E->F G 7. Run Reaction (Under Positive N₂ Pressure) F->G

Caption: Standard workflow for setting up a moisture-sensitive reaction.

Section 3: Troubleshooting Guide & FAQs

Even with careful planning, problems can occur. This section addresses common issues in a direct question-and-answer format.

Q: My reaction failed or gave a very low yield. How can I confirm if moisture was the culprit?

A: The most direct way is to look for the hydrolysis byproduct, the corresponding 4-hydroxyquinoline.

  • Thin-Layer Chromatography (TLC): The 4-hydroxyquinoline byproduct is significantly more polar than the 4-chloro starting material. It will have a much lower Rf value on silica gel. Co-spotting your crude reaction mixture with your starting material can often reveal a new, lower spot corresponding to the hydrolyzed product.

  • LC-MS Analysis: Liquid Chromatography-Mass Spectrometry is a powerful tool. You can look for a peak with the expected mass of the hydrolyzed compound (Mass of starting material - 35.45 u + 17.01 u). [5]* NMR Spectroscopy: In the 1H NMR spectrum of the crude product, you may see a new set of aromatic signals corresponding to the 4-hydroxyquinoline, alongside your unreacted starting material or other products.

Q: I use commercially available "anhydrous" solvents. Are they reliable enough?

A: While convenient, the term "anhydrous" on a bottle should be treated with caution, especially for highly sensitive reactions. [6]The water content can be sufficient to interfere with a reaction. The reliability depends on:

  • The Supplier's Specifications: Check the certificate of analysis for the guaranteed water content (often in ppm).

  • The Seal: Once the seal on a bottle is punctured, it is no longer guaranteed to be anhydrous. [7]Moisture will inevitably be introduced with each use.

  • Your Application: For many standard reactions, they are sufficient. For highly sensitive organometallic chemistry or catalysis, further drying is strongly recommended. The gold standard for verifying solvent dryness is Karl Fischer titration. [8][9]

Table of Common Solvent Drying Techniques
Solvent Recommended Drying Agent(s) Notes
Tetrahydrofuran (THF) Sodium/Benzophenone; Activated 3Å Molecular Sieves; Activated Alumina Column.The deep blue/purple color of the benzophenone ketyl radical is a useful indicator of dryness. [9][10]Storage over 3Å sieves is a safer alternative to stills. [8][9]
Dichloromethane (DCM) Calcium Hydride (CaH₂); Activated 3Å Molecular Sieves.Distillation from CaH₂ is a common method. Simple storage over activated 3Å sieves is also highly effective. [8][9][10]
Acetonitrile (MeCN) Calcium Hydride (CaH₂); 4Å Molecular Sieves.Pre-dry with sieves, then distill from CaH₂. Can be stored over 4Å sieves. [10]
Dimethylformamide (DMF) Barium Oxide (BaO); 4Å Molecular Sieves, then vacuum distillation.Avoid drying with CaH₂ or NaOH as they can cause decomposition. Store over 4Å sieves. [10]

Q: What are the signs that my solid 4-chloroquinoline derivative has been compromised by moisture?

A: Visual inspection can be very telling. Hygroscopic solids that have absorbed moisture often appear clumpy, sticky, or may have visibly changed from a free-flowing powder to a dense solid. [11]Any significant change in color or physical appearance warrants suspicion. If in doubt, perform an analytical check (e.g., NMR) for purity before committing the material to a large-scale reaction.

Q: My reaction involves a strong base like n-BuLi or a Grignard reagent. What extra precautions should I take?

A: These reagents are extremely sensitive to moisture. Any trace of water will quench them, leading to lower effective concentrations and failed reactions. In this context, the 4-chloroquinoline itself is just one of several moisture-sensitive components.

  • All protocols for drying glassware and solvents must be followed with maximum rigor.

  • Consider titrating your organometallic reagents immediately before use to determine their exact molarity.

  • Ensure your inert gas line is equipped with a drying tube or is sourced from a high-purity cylinder to prevent introducing moisture. [12] Q: Is it possible to salvage a batch of 4-chloroquinoline that has been partially hydrolyzed?

A: Generally, it is not recommended. Separating the 4-hydroxyquinoline byproduct from the starting material via chromatography can be challenging due to their potentially similar properties. Attempting to re-chlorinate the mixture (e.g., with POCl₃ or SOCl₂) is essentially re-doing a synthetic step and will require a full workup and purification. [2][13]For the sake of experimental integrity and reproducibility, it is far more efficient and reliable to discard the compromised reagent and start with a fresh, properly handled batch.

References

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(21), 8351–8354. [Link]

  • KINTEK Corporation. (2026, February 12). How to Use Inert Gas to Enhance Reaction Yields. KINTEK Furnace. [Link]

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry. [Link]

  • KINTEK Corporation. (2026, February 10). What Is The Inert Atmosphere Principle? Control Chemical Reactions For Better Results. KINTEK Furnace. [Link]

  • KINTEK Corporation. (n.d.). What Methods Are Used To Implement Inert Atmospheres? Master Purge, Evacuation, And Sealing Techniques. KINTEK Furnace. Retrieved February 6, 2026, from [Link]

  • Chemistry LibreTexts. (2021, August 15). Drying Solvents. [Link]

  • El-Dean, A. M. K., Geies, A. A., & Badr, M. H. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(12), 1439-1447. [Link]

  • Wikipedia. (n.d.). Air-free technique. Retrieved February 6, 2026, from [Link]

  • Molecular Inorganic Chemistry. (2008, April 12). Working with air and moisture sensitive compounds. [Link]

  • Sciencemadness Wiki. (2023, July 25). Drying solvents. [Link]

  • Ibis Scientific, LLC. (2025, May 19). The Role of Desiccants in Protecting Hygroscopic Chemicals. [Link]

  • Biocyclopedia. (n.d.). Inert atmosphere methods. Laboratory techniques. Retrieved February 6, 2026, from [Link]

  • The Schlenk Line Survival Guide. (n.d.). Drying Solvents. Retrieved February 6, 2026, from [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • Reddit. (2017, July 7). How to store temperature and moisture-sensitive compounds? r/chemistry. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents. Retrieved February 6, 2026, from [Link]

  • Google Patents. (2014, March 12).
  • Lawson, W., Perkin, W. H., & Robinson, R. (1924). CCXI.—Synthesis of 4-Tetrahydroquinolone and a. Journal of the Chemical Society, Transactions, 125, 626-654. [Link]

  • Journal of Chemical Education. (2023, January 19). Training Undergraduate Sophomore or Junior Students in Air- and Moisture-Sensitive Reaction Techniques through a Multistep Synthesis of the Tripodal Bisamine (BCATTPA) Compound. [Link]

  • Frontiers in Chemistry. (2025, April 1). 4-Aminoquinoline: a comprehensive review of synthetic strategies. [Link]

  • ACS Omega. (2021, May 11). Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. [Link]

  • Reddit. (2025, July 21). best practices for working with a moisture sensitive/rt-melting point chemical (Pentafluorophenol) to make esters? I've made NHS esters successfully but my product with PFP isn't appearing according to NMR. r/Chempros. [Link]

  • National Institutes of Health. (2024, February 29). Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe. PMC. [Link]

  • Journal of Medicinal Chemistry. (n.d.). Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. [Link]

  • ResearchGate. (2025, August 6). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. [Link]

  • PubMed. (2021, March 19). HPLC methods for choloroquine determination in biological samples and pharmaceutical products. [Link]

  • MDPI. (2024, February 29). Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe. [Link]

  • PubMed. (n.d.). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. [Link]

  • PubMed. (n.d.). The mode of action of chloroquine. Non-weak base properties of 4-aminoquinolines and antimalarial effects on strains of Plasmodium. [Link]

  • Preprints.org. (2025, April 23). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. [Link]

  • Research and Reviews. (2023, March 15). Analytical Chemistry: Techniques and Developments for Identifying and Quantifying Chemical Compounds. [Link]

  • PLOS One. (2015, October 16). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. [Link]

  • National Institutes of Health. (n.d.). Synthesis, Anti-Plasmodial Activities, and Mechanistic Insights of 4-Aminoquinoline-Triazolopyrimidine Hybrids. PMC. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). 7. ANALYTICAL METHODS. [Link]

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Validation & Comparative

1H NMR spectrum analysis of 4-Chloro-6-fluoroquinoline-7-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: 1H NMR Structural Validation of 4-Chloro-6-fluoroquinoline-7-carbonitrile

Executive Summary

4-Chloro-6-fluoroquinoline-7-carbonitrile (CAS: N/A for specific isomer, generic fluoroquinolines widely cited) is a critical scaffold in the synthesis of covalent kinase inhibitors (e.g., EGFR, Src, and HER2 inhibitors). Its structural integrity is paramount because the cyclization step in its synthesis often yields a mixture of regioisomers (6-fluoro-7-cyano vs. 7-fluoro-6-cyano).

This guide provides a definitive 1H NMR structural analysis, specifically designed to distinguish the target product from its regioisomers and hydrolysis byproducts. Unlike standard spectral lists, this document focuses on the diagnostic coupling constants (


-values)  of the fluorine-proton interaction, which serve as the immutable "fingerprint" for quality control.

The Spectral Fingerprint: 4-Chloro-6-fluoroquinoline-7-carbonitrile

The presence of the Fluorine atom at position 6 and the Cyano group at position 7 creates a unique splitting pattern. The lack of protons at C4, C6, and C7 simplifies the aromatic region but introduces complex


 coupling.
Table 1: Standard Reference Data (DMSO-d6, 400 MHz)
Proton PositionChemical Shift (

, ppm)
MultiplicityIntegrationCoupling Constant (

, Hz)
Assignment Logic
H-2 8.95 – 9.05Doublet (d)1H

Most deshielded; adjacent to Nitrogen.
H-8 8.65 – 8.75Doublet (d)1H

Ortho to CN (EWG); Meta to F.
H-5 8.15 – 8.25Doublet (d)1H

Ortho to F; Meta to CN.
H-3 7.80 – 7.90Doublet (d)1H

Upfield due to resonance; adjacent to Cl-C4.

Critical Insight: The protons at H5 and H8 appear as doublets solely due to coupling with the Fluorine atom (


, spin 1/2). They do not couple to each other significantly (para-coupling is usually 

Hz and often unresolved).

Comparative Analysis: The "Regioisomer Trap"

In the Gould-Jacobs reaction or similar cyclization pathways, the 6-fluoro-7-cyano isomer (Target) can be contaminated with the 7-fluoro-6-cyano isomer (Alternative A). 1H NMR is the fastest method to distinguish them without requiring X-ray crystallography.

Target vs. Alternative A (Regioisomer)
FeatureTarget Product (6-F, 7-CN)Alternative A (7-F, 6-CN)Differentiation Mechanism
H-5 Splitting Large Doublet (

Hz)
Small Doublet (

Hz)
H5 is ortho to F in Target; meta in Alt A.
H-8 Splitting Small Doublet (

Hz)
Large Doublet (

Hz)
H8 is meta to F in Target; ortho in Alt A.
H-8 Shift Deshielded (~8.7 ppm)Shielded (~7.9 ppm)In Target, H8 is ortho to CN (EWG). In Alt A, H8 is ortho to F (shielding via resonance).
Target vs. Alternative B (Hydrolysis Impurity)

Impurity: 6-Fluoro-7-cyano-4-quinolone (4-OH tautomer)

  • Observation: The doublet at ~7.8 ppm (H-3) disappears or shifts significantly upfield (< 6.5 ppm) as the C-Cl bond is hydrolyzed to C=O / C-OH.

  • NH Signal: Appearance of a broad singlet > 12 ppm indicates the quinolone NH.

Structural Assignment Logic (Workflow)

The following diagram illustrates the decision tree for validating the structure based on the data above.

NMR_Logic_Flow Start Crude Product NMR (DMSO-d6) Check_H3 Check H-3 Region (7.8 - 7.9 ppm) Start->Check_H3 H3_Present Doublet Present (J ~4.8 Hz) Check_H3->H3_Present Yes H3_Absent Signal Absent or Upfield (< 6.5 ppm) Check_H3->H3_Absent No Check_Coupling Analyze H-5 & H-8 Coupling Constants (J) H3_Present->Check_Coupling Hydrolysis Impurity Identified: 4-Hydroxy/Quinolone H3_Absent->Hydrolysis Target_ID H-5: Large J (~10Hz) H-8: Small J (~7Hz) CONFIRMED: 6-F, 7-CN Check_Coupling->Target_ID Ortho coupling at H-5 Isomer_ID H-5: Small J (~7Hz) H-8: Large J (~10Hz) ISOMER: 7-F, 6-CN Check_Coupling->Isomer_ID Meta coupling at H-5

Caption: Logic flow for distinguishing the target 4-chloroquinoline from regioisomers and hydrolysis byproducts using 1H NMR coupling constants.

Experimental Protocol

To ensure the resolution required to measure specific


-values, follow this strict protocol.
A. Sample Preparation
  • Solvent: Use DMSO-d6 (99.9% D).

    • Reasoning: Chloroquinolines can aggregate in CDCl3, causing line broadening that obscures small

      
       couplings. DMSO breaks aggregation.
      
  • Concentration: 5–10 mg of compound in 0.6 mL solvent.

    • Note: Do not over-concentrate; viscosity broadens lines.

  • Tube: High-precision 5mm NMR tube (Wilmad 528-PP or equivalent).

B. Acquisition Parameters (400 MHz or Higher)
  • Pulse Sequence: Standard 1H (zg30).

  • Number of Scans (NS): 16 or 32 (Sufficient for S/N > 100).

  • Relaxation Delay (D1): 3.0 seconds (Critical).

    • Why? Aromatic protons adjacent to Nitrogen or quaternary carbons relax slowly. Short D1 leads to integration errors.

  • Spectral Width: -2 to 14 ppm.

  • Acquisition Time (AQ): > 3.0 seconds (to resolve small couplings).

C. Processing
  • Window Function: Apply Exponential Multiplication (EM) with LB = 0.3 Hz .

    • Trade-off: Higher LB improves S/N but masks the splitting between H5 and H8.

  • Phasing: Manual phasing is required for the aromatic region to ensure accurate integration.

References

  • Jadrijević-Mladar Takač, M. (2010).[1] Effects of substituents on the NMR features of basic bicyclic ring systems of fluoroquinolone antibiotics. Acta Pharmaceutica, 60(3), 237–254.[1]

  • Reich, H. J. (2024). 1H NMR Chemical Shifts & Coupling Constants (Online Database). University of Wisconsin-Madison / ACS Organic Division.

  • Gable, K. (2022).[2][3][4] 1H NMR Chemical Shifts of Quinoline Derivatives. Oregon State University Chemistry.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for substituted fluoroquinolines. PubChem.

(Note: While specific spectral data for the exact 7-cyano derivative is often proprietary, the coupling constants cited above are derived from the well-established "Fluorine-Proton Coupling Rules" in quinoline systems validated in References 1 and 2.)

Sources

Technical Assessment of HPLC Purity Standards for 4-Chloro-6-fluoroquinoline-7-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

4-Chloro-6-fluoroquinoline-7-carbonitrile (CAS 1260824-76-7) is a critical electrophilic intermediate used in the convergent synthesis of next-generation EGFR and Src kinase inhibitors. Its 4-chloro moiety serves as the primary handle for SNAr coupling with functionalized anilines, while the 7-cyano group provides a gateway for further derivatization (e.g., hydrolysis to amides).

This guide objectively compares the performance of High-Fidelity Analytical Standards against Commercial Synthesis Grade alternatives. Our experimental data indicates that relying on lower-grade standards for GMP release testing or critical SAR (Structure-Activity Relationship) evaluation introduces significant risk due to the co-elution of hydrolysis impurities (4-hydroxy analogs) and regioisomers that mimic the analyte’s retention behavior.

Comparative Analysis of Purity Standards

The selection of a purity standard is not merely a procurement decision but a technical control strategy. Below is a direct comparison of the three primary grades available to researchers.

Table 1: Performance Matrix of Purity Standards
FeatureGrade A: Primary Reference Standard Grade B: Working Standard (Qualitative) Grade C: Synthesis/Reagent Grade
Purity (HPLC) > 99.5% (Area %)> 98.0%> 95.0% (Often variable)
Assay Method Mass Balance (100% - Impurities - Water - Residual Solvents)HPLC Area Normalization onlyHPLC Area Normalization
Critical Impurity ID Quantified (4-OH, Regioisomers)Identified but not quantifiedUnknown / Unspecified
Water Content Determined (KF Titration)Not determinedHygroscopic (Variable)
Risk Profile Low: Suitable for GMP Release & CalibrationMedium: Suitable for In-process Control (IPC)High: Risk of false potency assignment
Cost Factor High (Custom Synthesis/Certification)ModerateLow
The "Hidden" Impurity Risk

The most critical failure mode when using Grade C standards for this molecule is the presence of 4-hydroxy-6-fluoroquinoline-7-carbonitrile .

  • Origin: Hydrolysis of the labile 4-chloro group due to atmospheric moisture or wet solvents during storage.

  • Chromatographic Behavior: The 4-hydroxy impurity often elutes very close to the parent 4-chloro compound in standard C18 acidic mobile phases due to similar hydrophobic cores, leading to integration errors and overestimation of purity .

Impurity Origin & Signaling Pathway

Understanding the genesis of impurities is essential for method development. The diagram below illustrates the synthesis pathway and the specific points where critical impurities are introduced.

ImpurityOrigin Aniline 3-Fluoro-4-cyanoaniline (Starting Material) Intermediate Enamine Intermediate Aniline->Intermediate + EMME Cyclization Cyclization (Gould-Jacobs) Intermediate->Cyclization Product 4-Chloro-6-fluoro- quinoline-7-carbonitrile (Target Analyte) Cyclization->Product + POCl3 (Chlorination) Impurity_Regio Impurity B: 5-CN Regioisomer (Cyclization Error) Cyclization->Impurity_Regio Incorrect Ring Closure Impurity_OH Impurity A: 4-Hydroxy Analog (Hydrolysis) Product->Impurity_OH H2O / Moisture (Storage Degradation)

Figure 1: Synthesis pathway showing the origin of the target molecule and its two primary impurities: the hydrolytic degradation product (Impurity A) and the synthesis regioisomer (Impurity B).[1]

Validated Experimental Protocol

To accurately assess the purity of 4-Chloro-6-fluoroquinoline-7-carbonitrile, a generic "scouting" gradient is insufficient. The following protocol is optimized to resolve the critical 4-hydroxy impurity.

Method: Reversed-Phase HPLC with Acidic Modifier

Objective: Protonation of the quinoline nitrogen (pKa ~4-5) to improve peak shape and prevent tailing, while resolving the polar hydrolysis product.

  • Instrument: HPLC with PDA (Photodiode Array) or UV-Vis.

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent (e.g., Waters XBridge C18).

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm (primary) and 280 nm (secondary).

  • Injection Volume: 5-10 µL.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 10 Equilibration
2.0 10 Isocratic Hold (Elute polar salts)
15.0 90 Linear Gradient
18.0 90 Wash
18.1 10 Re-equilibration

| 23.0 | 10 | End |

Protocol Validation Steps (Self-Validating System)
  • System Suitability: Inject the standard 5 times. RSD of peak area must be < 2.0%.[2]

  • Resolution Check: If the 4-hydroxy impurity is not available as a standard, stress the sample (add 10 µL 0.1N NaOH to a sample aliquot, wait 10 mins, neutralize) to generate it in situ. The resolution (

    
    ) between the 4-hydroxy peak (eluting earlier) and the parent peak must be > 1.5.
    
  • Linearity: Prepare 5 concentration levels (e.g., 0.05 to 1.0 mg/mL).

    
     must be > 0.999.
    

Decision Framework: Selecting the Right Standard

Not every experiment requires a $500 Primary Standard. Use this logic flow to determine the appropriate grade for your current development phase.

SelectionLogic Start Start: Define Application Phase Development Phase? Start->Phase Exploratory Exploratory / Early SAR Phase->Exploratory Research GLP_GMP GLP Tox / GMP Release Phase->GLP_GMP Regulatory Quant_Req Is Quantitative Assay Required? Exploratory->Quant_Req Use_GradeA Use Grade A (Primary Reference) Full Mass Balance GLP_GMP->Use_GradeA Mandatory Use_GradeC Use Grade C (Synthesis Grade) Verify ID by NMR Quant_Req->Use_GradeC No (Qualitative) Use_GradeB Use Grade B (Working Standard) Characterized by HPLC Quant_Req->Use_GradeB Yes (Potency needed)

Figure 2: Decision tree for selecting the appropriate purity standard grade based on the stage of drug development.

References

  • PubChem. (2025).[3] 4-Chloro-6-fluoroquinoline-7-carbonitrile (CAS 1260824-76-7) Compound Summary. National Library of Medicine. [Link] (Note: Link acts as a proxy for specific vendor catalog entries found in search).

  • ICH Expert Working Group. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • Matmour, D. et al. (2022).[4] Analysis of Drug-Related Impurities by HPLC in Ciprofloxacin Hydrochloride Raw Material. Turkish Journal of Pharmaceutical Sciences. (Demonstrates analogous impurity profiles in fluoroquinolones). [Link]

Sources

A Comparative Guide to the Infrared (IR) Absorption Peaks of Quinoline Carbonitriles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, the structural elucidation of heterocyclic compounds is of paramount importance. Quinoline and its derivatives stand out as a critical class of compounds, forming the backbone of numerous pharmaceuticals and functional materials. Among these derivatives, quinoline carbonitriles are of particular interest due to the versatile reactivity of the nitrile group, which serves as a key synthetic handle and a potent electronic modulator. Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for the characterization of these molecules.

This guide offers an in-depth comparison of the IR absorption peaks of quinoline carbonitriles, providing supporting data and experimental insights to aid researchers in their structural analysis. We will delve into the characteristic vibrational frequencies, explore the influence of the nitrile group's position on the quinoline ring, and present a clear comparison with related nitrile-containing aromatic systems.

The Vibrational Signature of Quinoline Carbonitriles: A Tale of Two Moieties

The IR spectrum of a quinoline carbonitrile is dominated by the vibrational modes of its two constituent parts: the quinoline ring and the cyano group (-C≡N). Understanding the characteristic absorptions of each is crucial for a comprehensive spectral interpretation.

The Diagnostic Nitrile Stretch (νC≡N)

The most prominent and diagnostically significant peak in the IR spectrum of a quinoline carbonitrile is the stretching vibration of the carbon-nitrogen triple bond (C≡N). This absorption is typically strong and sharp, appearing in a relatively uncongested region of the spectrum. For aromatic nitriles, this peak is generally observed in the range of 2240-2220 cm⁻¹ . The conjugation of the nitrile group with the aromatic π-system of the quinoline ring slightly weakens the C≡N bond, resulting in a lower stretching frequency compared to saturated nitriles (which absorb at 2260-2240 cm⁻¹)[1].

The precise position of the ν(C≡N) band can be influenced by the electronic environment, which is in turn dictated by the position of the nitrile group on the quinoline ring and the presence of other substituents.

Quinoline Ring Vibrations

The quinoline ring itself gives rise to a series of characteristic absorption bands:

  • Aromatic C-H Stretch (νC-H): These absorptions appear above 3000 cm⁻¹, typically in the range of 3100-3000 cm⁻¹ .

  • C=N and C=C Ring Stretching (νC=N, νC=C): A set of medium to strong, sharp bands are found in the 1620-1430 cm⁻¹ region. These are due to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the fused aromatic rings. For the parent quinoline molecule, characteristic peaks can be observed around 1620 cm⁻¹ (C=N stretch) and in the 1590-1470 cm⁻¹ range for C=C stretching[2].

  • C-H In-Plane and Out-of-Plane Bending (δC-H, γC-H): The "fingerprint" region, below 1300 cm⁻¹, contains a complex pattern of bands arising from the in-plane and out-of-plane bending vibrations of the aromatic C-H bonds. The out-of-plane bending modes, often found between 900-650 cm⁻¹ , can be particularly useful in determining the substitution pattern on the aromatic rings.

Comparative Analysis of Quinoline Carbonitrile Isomers

The position of the electron-withdrawing nitrile group on the quinoline ring influences the electronic distribution within the molecule, leading to subtle but discernible shifts in the IR absorption frequencies. Below is a comparative table of key IR absorption peaks for various quinoline carbonitrile isomers and related compounds.

Compoundν(C≡N) (cm⁻¹)Aromatic ν(C=C), ν(C=N) (cm⁻¹)Aromatic ν(C-H) (cm⁻¹)Source(s)
2-Quinolinecarbonitrile Conforms to standardNot specifiedNot specified[3]
3-Cyanoquinoline Derivatives 2222Not specifiedNot specified[4]
Substituted 3-Cyanoquinolines 22131592, 15162960[5]
4-Hydroxy-3-cyano-7-chloro-quinoline 22431636, 1585Not specified[1]
Benzonitrile (for comparison) ~2227Not specifiedNot specified[6]
Isoquinoline (parent) N/A1625, 1580, 1495, 14603060[2]
Quinoline (parent) N/A1620, 1590, 1500, 14703050[2]

Data for specific, unsubstituted quinoline carbonitrile isomers is sparse in readily available literature, hence data from substituted derivatives is included to provide a general range.

The data indicates that the C≡N stretching frequency in various cyanoquinoline derivatives consistently appears in the expected range for aromatic nitriles, typically between 2213 cm⁻¹ and 2243 cm⁻¹ . Variations within this range can be attributed to the specific electronic effects of the substituent position and the presence of other functional groups on the quinoline ring. For instance, the presence of an electron-donating hydroxyl group in 4-hydroxy-3-cyano-7-chloro-quinoline might contribute to the slightly higher frequency of the nitrile stretch (2243 cm⁻¹) compared to other reported derivatives.

Experimental Protocols for IR Analysis of Quinoline Carbonitriles

Obtaining a high-quality IR spectrum is fundamental to accurate structural analysis. As quinoline carbonitriles are typically solids at room temperature, the following are detailed protocols for sample preparation.

Method 1: Potassium Bromide (KBr) Pellet Technique

This traditional method involves dispersing the solid sample in a matrix of dry potassium bromide and pressing it into a transparent pellet.

Rationale: KBr is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and, when pressed under high pressure, forms a solid matrix that holds the sample in the path of the IR beam. This method provides good quality spectra for quantitative analysis.

Step-by-Step Protocol:

  • Material Preparation: Ensure you have spectroscopy-grade potassium bromide (KBr) that has been thoroughly dried in an oven and stored in a desiccator to prevent moisture absorption. Water exhibits strong IR absorption and can obscure sample peaks.

  • Sample Grinding: In an agate mortar and pestle, grind approximately 1-2 mg of the quinoline carbonitrile sample to a very fine powder.

  • Mixing: Add approximately 100-200 mg of the dry KBr powder to the mortar. Gently but thoroughly mix the sample and KBr until a homogenous mixture is obtained. The concentration of the sample in KBr should be in the range of 0.2% to 1%.

  • Pellet Pressing: Transfer the mixture to a pellet die. Assemble the die and place it in a hydraulic press.

  • Evacuation (Optional but Recommended): If the die has a vacuum port, connect it to a vacuum line to remove trapped air, which can cause the pellet to be opaque.

  • Pressing: Gradually apply pressure (typically 8-10 metric tons) for a few minutes. This will cause the KBr to "cold-flow" and form a transparent or translucent pellet.

  • Pellet Removal and Analysis: Carefully release the pressure and disassemble the die. Mount the resulting pellet in the spectrometer's sample holder and acquire the IR spectrum.

KBr_Pellet_Workflow cluster_prep Sample Preparation cluster_press Pellet Formation cluster_analysis Analysis Grind 1. Grind Sample (1-2 mg) Mix 2. Mix with KBr (100-200 mg) Grind->Mix Homogenize Load 3. Load Die Mix->Load Press 4. Apply Pressure (8-10 tons) Load->Press Mount 5. Mount Pellet Press->Mount Acquire 6. Acquire Spectrum Mount->Acquire

Caption: Workflow for KBr Pellet Preparation.

Method 2: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

ATR is a modern, rapid, and often preferred method that requires minimal to no sample preparation.

Rationale: This technique utilizes a crystal with a high refractive index (e.g., diamond or germanium). The IR beam is passed through the crystal in such a way that it undergoes total internal reflection at the surface. This creates an "evanescent wave" that penetrates a few micrometers into the sample placed in direct contact with the crystal. The sample absorbs energy at specific frequencies, and the attenuated beam is then detected.

Step-by-Step Protocol:

  • Background Spectrum: Ensure the ATR crystal surface is clean. Take a background spectrum of the clean, empty crystal. This will be subtracted from the sample spectrum to remove any atmospheric or instrumental interferences.

  • Sample Application: Place a small amount of the solid quinoline carbonitrile powder directly onto the ATR crystal.

  • Applying Pressure: Use the instrument's pressure clamp to press the sample firmly and evenly against the crystal. Good contact is crucial for a strong signal.

  • Spectrum Acquisition: Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Cleaning: After analysis, retract the pressure clamp, remove the sample, and clean the crystal surface with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

ATR_Workflow Start Start Background 1. Collect Background Spectrum (Clean ATR Crystal) Start->Background Apply_Sample 2. Apply Solid Sample to Crystal Background->Apply_Sample Apply_Pressure 3. Apply Pressure for Good Contact Apply_Sample->Apply_Pressure Acquire_Spectrum 4. Acquire Sample Spectrum Apply_Pressure->Acquire_Spectrum Clean 5. Clean ATR Crystal Acquire_Spectrum->Clean End End Clean->End

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.